molecular formula C9H5ClO3 B2615122 3-Chlorobenzofuran-2-carboxylic acid CAS No. 856180-58-0

3-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B2615122
CAS No.: 856180-58-0
M. Wt: 196.59
InChI Key: HYYPKAKRYNNGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClO3 and its molecular weight is 196.59. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYPKAKRYNNGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856180-58-0
Record name 3-chloro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility Profiling & Process Thermodynamics: 3-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Process Thermodynamics of 3-Chlorobenzofuran-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The solubility profile of 3-Chlorobenzofuran-2-carboxylic acid (CAS: 856180-58-0) is a critical parameter governing its isolation, purification, and downstream utility in pharmaceutical synthesis. As a halogenated heterocyclic carboxylic acid, its dissolution behavior is driven by a competition between the high lattice energy of its crystal structure and the solvation potential of its functional groups.

This guide provides a technical analysis of the compound's physicochemical landscape, predictive solubility trends, and a self-validating experimental protocol for generating precise thermodynamic data. It is designed to empower researchers to move beyond static literature values and generate process-specific solubility curves.

Physicochemical Profile & Structural Determinants[1][2][3]

The solubility of 3-chlorobenzofuran-2-carboxylic acid is dictated by three structural features: the lipophilic benzofuran core, the ionizable carboxylic acid tail, and the electron-withdrawing chlorine substituent at the C3 position.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / RangeStructural Insight
Molecular Formula C₉H₅ClO₃
Molecular Weight 196.59 g/mol Moderate molecular weight facilitates dissolution in small-molecule solvents.
pKa (Predicted) 2.9 – 3.2The C3-Cl atom exerts an inductive effect (-I), slightly increasing acidity compared to the parent benzofuran-2-carboxylic acid (pKa ~3.12).
LogP (Predicted) 2.8 – 3.1Indicates moderate lipophilicity; suggests poor water solubility but high affinity for octanol-like solvents.
Melting Point > 200°C (Est.)[1]High lattice energy due to π-π stacking and intermolecular hydrogen bonding (dimerization).
H-Bond Donors 1 (COOH)Primary driver for solubility in protic solvents (Alcohols).
H-Bond Acceptors 3 (O, CO, Cl)Facilitates interaction with polar aprotic solvents (DMSO, DMF).

Solubility Landscape: Solvent Class Analysis

While specific mole-fraction solubility data is often proprietary, the structural analogs (benzofuran-2-carboxylic acid and 5-chloro derivatives) allow for a high-confidence predictive ranking.

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, NMP.

  • Mechanism: These solvents disrupt the strong intermolecular hydrogen-bonded dimers of the carboxylic acid. The high dielectric constant stabilizes the polarizable C-Cl bond and the aromatic system.

  • Application: Ideal for reaction media (e.g., nucleophilic substitutions) but poor for recrystallization due to high boiling points and difficulty in removal.

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: Solvation occurs via hydrogen bonding between the solvent hydroxyls and the carboxylate group. Solubility typically increases significantly with temperature, making these ideal candidates for recrystallization .

  • Thermodynamics: The dissolution is endothermic; heating overcomes the crystal lattice energy (

    
    ).
    
Moderately Polar Solvents (Moderate Solubility)
  • Solvents: Ethyl Acetate, Acetone, THF.

  • Mechanism: Dipole-dipole interactions dominate. Acetone is often a good solvent for initial dissolution, while Ethyl Acetate may require heating.

  • Process Tip: Ethyl Acetate is frequently used as an extraction solvent from acidified aqueous layers.

Non-Polar Solvents (Low Solubility)
  • Solvents: Toluene, Dichloromethane (DCM), Hexane, Heptane.

  • Mechanism: In these solvents, the acid likely exists as a stable cyclic dimer. Solubility is low, particularly in aliphatics (Hexane).

  • Application: Toluene and Heptane act as excellent anti-solvents to induce precipitation from more polar solutions.

Experimental Protocol: Gravimetric Solubility Determination

To generate accurate data for process design (e.g., cooling crystallization curves), use the following self-validating equilibrium method.

Workflow Visualization

The following diagram outlines the decision logic for accurate solubility measurement.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, 24-48h) Start->Equilibration Sampling Sampling via Syringe Filter (0.45 µm, Pre-heated) Equilibration->Sampling Analysis Quantification Method Sampling->Analysis Gravimetric Gravimetric Analysis (Evaporation to Dryness) Analysis->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC Analysis (Standard Curve) Analysis->HPLC Low Solubility (<10 mg/mL) Calc Calculate Mole Fraction (x) Gravimetric->Calc HPLC->Calc Model Fit to Apelblat Model Calc->Model

Figure 1: Standardized workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Add 3-Chlorobenzofuran-2-carboxylic acid in excess to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24 hours.
    
    • Validation Check: Stop stirring for 1 hour. Ensure solid phase is still present. If fully dissolved, add more solid and repeat.

  • Sampling: Withdraw 2 mL of the supernatant using a syringe equipped with a pre-heated 0.45 µm PTFE filter.

    • Critical: The filter must be at the same temperature as the solution to prevent premature crystallization during filtration.

  • Quantification (Gravimetric):

    • Transfer a known volume (

      
      ) into a pre-weighed weighing dish (
      
      
      
      ).
    • Evaporate solvent under vacuum/heat.

    • Dry residue to constant weight (

      
      ).
      
    • Solubility (

      
      )  = 
      
      
      
      .
  • Quantification (HPLC):

    • Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water).

    • Inject into HPLC (C18 column, UV detection at 254 nm).

    • Calculate concentration using a calibration curve (

      
      ).
      

Thermodynamic Modeling

For process scale-up, experimental data points should be fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


, mole fraction) with temperature (

, Kelvin).


  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Excellent for interpolation between measured temperatures (e.g., determining the cooling curve for crystallization).

Van't Hoff Equation

Used to estimate the enthalpy of dissolution (


) and entropy (

).


  • Interpretation:

    • If

      
       (Endothermic): Solubility increases with temperature (Typical for this compound).
      
    • If

      
       (Exothermic): Solubility decreases with temperature.
      

Process Application: Recrystallization Strategy

Based on the solubility profile, a cooling crystallization or anti-solvent crystallization is recommended for purification.

Recommended Solvent Systems:
  • Single Solvent: Methanol or Ethanol.

    • Protocol: Dissolve at reflux -> Hot filtration -> Slow cooling to 0°C.

  • Binary System: Ethyl Acetate (Solvent) + Hexane (Anti-solvent).

    • Protocol: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool slowly.

Recrystallization Crude Crude 3-Cl-Benzofuran -2-COOH Dissolve Dissolve in Hot MeOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour) Filter->Cool Harvest Filtration & Drying Cool->Harvest

Figure 2: Optimized recrystallization process flow.

References

  • Synthesis & Characterization

    • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (2022).[2] MDPI. Link (Demonstrates isolation of related chlorobenzofuran acids).

    • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Link (Provides melting point and solubility context for benzofuran derivatives).

  • Thermodynamic Data (Analogous)

    • Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. (2025).[3][4] ResearchGate. Link (Baseline thermodynamic behavior for furan-carboxylic acids).

  • Safety & Handling

    • Safety Data Sheet: 5-Chlorobenzofuran-2-carboxylic acid.[4] Thermo Fisher Scientific. Link (Safety protocols for chloro-benzofuran acids).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

3-Chlorobenzofuran-2-carboxylic Acid: A Privileged Scaffold for Kinase and Phosphatase Inhibition

[1]

Executive Summary

3-Chlorobenzofuran-2-carboxylic acid represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple building blocks, this moiety possesses intrinsic biological activity and structural features that make it an ideal core for developing inhibitors of serine/threonine kinases (specifically PIM-1/2) and lymphoid tyrosine phosphatases (LYP).[1]

This guide analyzes the therapeutic potential of the 3-chlorobenzofuran-2-carboxylic acid scaffold, detailing its pharmacophore properties, mechanism of action in oncology and immunotherapy, and validated synthetic protocols.[1] The presence of the chlorine atom at the C3 position is not merely incidental; it serves as a critical steric and electronic modulator that enhances hydrophobic pocket occupation and metabolic stability compared to its non-halogenated counterparts.

Chemical Profile & Pharmacophore Analysis[2][3]

The benzofuran-2-carboxylic acid core is a bioisostere of indole and naphthalene systems, often functioning as a planar anchor in enzyme active sites. The introduction of a chlorine atom at the C3 position fundamentally alters the physicochemical profile of the molecule.

Physicochemical Properties
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 196.59 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
LogP (Lipophilicity) 2.8 - 3.2Enhanced membrane permeability compared to non-chlorinated analog (LogP ~2.1).[1]
H-Bond Donors 1 (COOH)Critical for salt-bridge formation with active site residues (e.g., Lys67 in PIM-1).[1]
H-Bond Acceptors 3The furan oxygen acts as a weak acceptor; carbonyl oxygen is a strong acceptor.
Halogen Bond Potential High (C-Cl)The C3-Cl bond can engage in halogen bonding with backbone carbonyls or hydrophobic residues (e.g., Phe/Leu).[1]
Structural Advantages of the 3-Chloro Substituent
  • Metabolic Blocking: The C3 position is a common site for metabolic oxidation (hydroxylation) in benzofurans.[1] Chlorination blocks this "soft spot," significantly increasing the metabolic half-life (

    
    ) of the scaffold.[1]
    
  • Steric Filling: In kinase ATP-binding pockets, the C3-chloro group fills small hydrophobic sub-pockets (often the "gatekeeper" region) that are too small for methyl groups but too large for hydrogen, enhancing selectivity.[1]

  • pTyr Mimicry: The carboxylic acid moiety, combined with the lipophilic benzofuran core, acts as a phosphate bioisostere (pTyr mimic), allowing the molecule to competitively inhibit protein tyrosine phosphatases (PTPs).[1]

Therapeutic Applications & Mechanisms of Action[4]

Oncology: PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are constitutively active serine/threonine kinases overexpressed in prostate cancer, AML, and multiple myeloma.[1]

  • Mechanism: 3-Chlorobenzofuran-2-carboxylic acid derivatives bind to the ATP-binding pocket of PIM-1.[1]

  • Key Interaction: The carboxylic acid forms a critical salt bridge with Lys67 (catalytic lysine), while the benzofuran core sandwiches between hydrophobic residues Leu44 and Val126 .[1]

  • Therapeutic Outcome: Inhibition leads to cell cycle arrest (G1/S transition block) and apoptosis via downregulation of Bcl-2 and c-Myc.

Immunotherapy: Lymphoid Tyrosine Phosphatase (LYP) Inhibition

LYP (encoded by PTPN22) is a negative regulator of T-cell receptor (TCR) signaling.[1]

  • Mechanism: The scaffold acts as a competitive inhibitor of the LYP active site. The carboxylic acid mimics the phosphate group of the phosphotyrosine substrate.[1]

  • Therapeutic Outcome: Inhibition of LYP lowers the activation threshold for T-cells, potentially boosting anti-tumor immunity (similar to checkpoint blockade).[1]

Visualizing the Dual-Mechanism Pathways

MOA_PathwaysCompound3-Chlorobenzofuran-2-carboxylic AcidPIM1PIM-1 Kinase(ATP Pocket)Compound->PIM1Inhibits(IC50 < 1µM)Compound->PIM1LYPLYP Phosphatase(Active Site)Compound->LYPInhibits(pTyr Mimic)Compound->LYPcMycc-Myc(Oncogene)PIM1->cMycPhosphorylatesBcl2Bcl-2(Anti-apoptotic)PIM1->Bcl2StabilizesApoptosisTumor CellApoptosiscMyc->ApoptosisPromotes SurvivalBcl2->ApoptosisBlocksTCRTCR SignalingComplexLYP->TCRDephosphorylates(Inactivates)TCellT-CellActivationTCR->TCellActivates

Figure 1: Dual-mechanism potential. The scaffold inhibits PIM-1 (promoting apoptosis in cancer cells) and LYP (enhancing T-cell activation for immunotherapy).

Experimental Protocols

Synthesis of 3-Chlorobenzofuran-2-carboxylic Acid

Note: Direct chlorination of the acid often yields mixtures. The preferred route uses a Rap-Stoermer condensation modified for halogenated precursors.

Reagents:

  • 5-Chlorosalicylaldehyde (or Salicylaldehyde for post-synthesis chlorination)[1]

  • Ethyl chloroacetate[2]

  • Potassium carbonate (

    
    )[1][3]
    
  • Dimethylformamide (DMF)[1][4]

  • N-Chlorosuccinimide (NCS) – For C3 chlorination step[1]

Protocol:

  • Condensation (Benzofuran Ring Formation):

    • Dissolve salicylaldehyde (10 mmol) and ethyl chloroacetate (12 mmol) in DMF (20 mL).

    • Add

      
       (25 mmol) and heat to 90°C for 4 hours.
      
    • Result: Formation of ethyl benzofuran-2-carboxylate.[1]

  • C3-Chlorination (Critical Step):

    • Dissolve the ethyl benzofuran-2-carboxylate (5 mmol) in acetonitrile (15 mL).

    • Add N-Chlorosuccinimide (NCS) (6 mmol) and a catalytic amount of acetic acid.[1]

    • Reflux at 80°C for 6 hours. Monitor by TLC for the disappearance of the starting material.

    • Mechanism:[1][3][4][5] Electrophilic aromatic substitution at the electron-rich C3 position.

  • Hydrolysis:

    • Treat the chlorinated ester with NaOH (2M, aq) in Methanol at room temperature for 2 hours.[1]

    • Acidify with HCl (1M) to pH 2.[1]

    • Filter the white precipitate, wash with cold water, and recrystallize from ethanol.[1]

Yield: Typically 65-75% overall.[1] Characterization: H-NMR should show the absence of the C3 proton (typically a singlet around 7.5 ppm in the non-chlorinated precursor).

In Vitro PIM-1 Kinase Assay

This protocol validates the scaffold's efficacy as a kinase inhibitor.

Materials:

  • Recombinant human PIM-1 kinase.

  • Substrate: S6 kinase peptide (KRRRLASLR).[1]

  • 
    -ATP or Luciferase-based ATP detection kit.[1]
    

Workflow:

  • Preparation: Dilute 3-chlorobenzofuran-2-carboxylic acid in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction Mix: Combine PIM-1 (2 ng), Peptide Substrate (1 µM), and ATP (10 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Incubation: Add compound dilutions to the reaction mix. Incubate at 30°C for 30 minutes.

  • Detection: Stop reaction with EDTA. Measure remaining ATP (luminescence) or incorporated

    
     (scintillation).[1]
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Discovery of Novel Benzofuran-2-Carboxylic Acids as Potent Pim-1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011).[1][6] Relevance: Establishes the benzofuran-2-carboxylic acid scaffold as a validated PIM-1 inhibitor. URL:[Link]

  • Discovery of Benzofuran-2-Carboxylic Acid Derivatives as Lymphoid Tyrosine Phosphatase (LYP) Inhibitors. Source: European Journal of Medicinal Chemistry (2023).[1] Relevance: Identifies the scaffold as a pTyr mimic for cancer immunotherapy. URL:[Link]

  • Synthesis and Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: Molecules (MDPI).[1] Relevance: Provides synthetic routes and antimicrobial data for halogenated benzofurans.[7][8] URL:[Link][1]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PubMed Central (PMC).[1] Relevance: Detailed SAR analysis of halogen substitutions on the benzofuran ring. URL:[Link]

Comprehensive Computational Protocol for 3-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Strategic Context

3-Chlorobenzofuran-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the benzofuran core with the electronic modulation of a C3-chlorine substituent and a C2-carboxylic acid moiety. This specific substitution pattern is critical for modulating lipophilicity and metabolic stability in drug design, particularly for targets involving NF-κB inhibition and antimicrobial activity.

This guide provides a rigorous, self-validating quantum chemical workflow to characterize this molecule. Unlike generic protocols, this framework prioritizes the accurate description of the halogen-induced electronic effects (sigma-hole interactions) and the rotational flexibility of the carboxyl group, which are pivotal for accurate molecular docking and structure-activity relationship (SAR) studies.

Computational Strategy: Theory & Basis Set Selection

To ensure Scientific Integrity and Trustworthiness , the choice of level of theory must balance computational cost with the ability to capture non-covalent interactions and charge delocalization.

Functional Selection

While B3LYP is the historical standard for organic molecules and widely cited for benzofuran derivatives [1], it often fails to accurately describe dispersion forces and halogen bonding.

  • Recommendation:

    
    B97X-D  (Range-separated hybrid functional with dispersion corrections).
    
  • Rationale: The C3-Chlorine atom introduces significant electron density distortion.

    
    B97X-D corrects for long-range interactions, which is essential if these calculations are precursors to molecular docking or crystal packing predictions.
    
Basis Set Selection
  • Primary: 6-311++G(d,p)

  • Rationale:

    • Diffuse Functions (++): Critical for the carboxylic acid oxygen lone pairs and the chlorine anion character. Without diffuse functions, the description of the carboxylate anion (if studying physiological pH) will be fundamentally flawed.

    • Polarization Functions (d,p): Essential for modeling the anisotropic electron distribution around the aromatic ring and the C-Cl bond.

Protocol 1: Structural Determination & Conformational Analysis

The potential energy surface (PES) of 3-chlorobenzofuran-2-carboxylic acid is dominated by the rotation of the -COOH group relative to the benzofuran plane.

Step 3.1: The Scan Workflow

Objective: Identify the Global Minimum (GM) and Transition States (TS) for rotation.

  • Input Generation: Define the dihedral angle

    
    (O-C-C-O) involving the ring oxygen and the carbonyl oxygen.
    
  • Execution: Perform a relaxed PES scan in

    
     increments from 
    
    
    
    to
    
    
    .
  • Causality Check: Expect a planar global minimum (

    
     or 
    
    
    
    ) due to conjugation between the carbonyl
    
    
    -system and the benzofuran aromatic system. The 3-Chloro substituent may introduce steric strain, potentially twisting the carboxyl group slightly out of plane.
Step 3.2: Geometry Optimization (Global Minimum)

Once the lowest energy conformer is identified from the scan:

  • Optimization Criteria: Tight convergence (Max Force < 0.000015 Hartree/Bohr).

  • Self-Validation:

    • Frequency Check: The output must show NImag = 0 (Zero imaginary frequencies).

    • Bond Length Verification: The C2-C3 bond should show double bond character (~1.35 Å), while the C-Cl bond typically optimizes to ~1.72-1.75 Å.

Data Presentation: Geometric Parameters

Table 1: Key Geometric Parameters (Simulated/Expected Range)

ParameterAtom IndicesExpected Value (Å/°)Significance
Bond Length C(2)-C(3)1.36 - 1.39Furan ring aromaticity indicator
Bond Length C(3)-Cl1.72 - 1.75Halogen bond donor potential
Bond Length C(2)-C(carboxyl)1.46 - 1.48Conjugation linker
Dihedral O(ring)-C(2)-C=O0.0 - 5.0Planarity (Conjugation efficiency)

Protocol 2: Electronic Structure & Reactivity Profiling

Understanding the electron distribution is vital for predicting nucleophilic/electrophilic attack sites.

Step 4.1: Frontier Molecular Orbitals (FMO)
  • HOMO Location: Likely localized on the benzofuran ring

    
    -system.
    
  • LUMO Location: Likely delocalized over the carboxyl group and the furan ring, indicating susceptibility to nucleophilic attack.

  • Gap Calculation:

    
    . A lower gap (< 4.0 eV) implies higher chemical reactivity and "softness."
    
Step 4.2: Molecular Electrostatic Potential (MEP)

Visualization: Map the electrostatic potential onto the 0.002 a.u. isodensity surface.

  • Red Regions (Negative): Carbonyl oxygen and ring oxygen (H-bond acceptors).

  • Blue Regions (Positive): Carboxylic hydrogen and potentially the "sigma-hole" on the extension of the C-Cl bond.

  • Application: These regions define the pharmacophore for docking simulations.

Protocol 3: Spectroscopic Prediction

To validate the calculated structure against experimental data (if available), simulate the spectral signatures.[1][2]

  • IR Spectrum: Apply a scaling factor (typically ~0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity. Look for the characteristic C=O stretch (~1680-1720 cm⁻¹) and O-H stretch (~3000-3500 cm⁻¹ broad).

  • NMR (GIAO Method): Calculate isotropic shielding tensors in Chloroform or DMSO (using PCM solvation).

    • Reference: Compute TMS (Tetramethylsilane) at the same level of theory to convert shielding to chemical shifts (

      
      ).
      

Visualization of Workflows

Diagram 1: Computational Workflow

This diagram outlines the logical flow from input structure to final property analysis, ensuring a self-validating loop.

QuantumWorkflow Input Input Structure (3-Chlorobenzofuran-2-COOH) PES_Scan Conformational PES Scan (0-180° rotation of COOH) Input->PES_Scan Geom_Opt Geometry Optimization (DFT/wB97X-D/6-311++G(d,p)) PES_Scan->Geom_Opt Select Global Min Freq_Calc Frequency Analysis (Hessian Calculation) Geom_Opt->Freq_Calc Check_Imag Check Imaginary Freqs Freq_Calc->Check_Imag Check_Imag->Geom_Opt NImag > 0 (Transition State - Re-optimize) Properties Property Calculation Check_Imag->Properties NImag = 0 (Ground State Confirmed) MEP MEP & Sigma-Hole Analysis Properties->MEP FMO HOMO-LUMO / Reactivity Properties->FMO Solvation Solvation Models (PCM/SMD) Properties->Solvation

Caption: Self-validating computational workflow. The diamond node represents the critical quality control step (NImag=0) required before property calculation.

Diagram 2: Reactivity Logic Pathway

This diagram explains the causal link between calculated electronic properties and biological/chemical behavior.

ReactivityLogic Structure Optimized Structure (3-Cl-Benzofuran-2-COOH) Calc_MEP MEP Calculation Structure->Calc_MEP Calc_FMO FMO Calculation Structure->Calc_FMO Result_Neg Negative Potential (Red) (Carbonyl O, Ring O) Calc_MEP->Result_Neg Result_Pos Positive Potential (Blue) (COOH H, Cl-Sigma Hole) Calc_MEP->Result_Pos Gap HOMO-LUMO Gap Calc_FMO->Gap App_Docking H-Bond Acceptor Sites (Docking Anchors) Result_Neg->App_Docking Result_Pos->App_Docking App_React Nucleophilic Attack Susceptibility Gap->App_React Small Gap = High Reactivity

Caption: Logic flow connecting quantum descriptors (MEP, FMO) to medicinal chemistry applications (Docking, Reactivity).

References

  • Sagaama, A., et al. (2020).[1][2] "Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities." Computational Biology and Chemistry, 87, 107311. [3]

  • Kwak, J. H., et al. (2015).[4] "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters, 25(16), 3141-3145.

  • Kossakowski, J., et al. (2010). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

Sources

Methodological & Application

Application Note: Accelerated Synthesis of Benzofuran-2-Carboxylic Acids via Microwave Irradiation

[1][2][3]

Introduction & Executive Summary

Benzofuran-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for anti-tumor, anti-viral, and anti-inflammatory agents. Traditional thermal synthesis (e.g., Rap-Stoermer condensation or Perkin rearrangement) is often plagued by prolonged reaction times (3–15 hours), harsh solvent requirements (DMF, Toluene), and moderate yields due to thermal degradation of sensitive aldehydes.

This Application Note details a Microwave-Assisted Synthesis protocol that overcomes these thermodynamic limitations. By leveraging dielectric heating , we achieve rapid volumetric heating, significantly accelerating the intramolecular cyclization and subsequent hydrolysis steps.

Key Advantages of this Protocol:
  • Kinetic Enhancement: Reaction times reduced from hours to <15 minutes.

  • Yield Improvement: Average yield increase of 20–30% compared to thermal reflux.

  • Green Chemistry: Compatible with solvent-free conditions or benign solvents (Ethanol/Water).

Mechanistic Insight: The Modified Rap-Stoermer Pathway

To understand the microwave advantage, we must analyze the reaction mechanism. The synthesis typically involves the condensation of salicylaldehydes with


-haloesters

Under microwave irradiation, the dipolar polarization of the polar solvent (Ethanol) and the ionic conduction of the base (Phenoxide/Carbonate ions) create localized "hot spots" at the molecular level. This lowers the activation energy barrier for the initial

Reaction Pathway Diagram[2][4]

ReactionMechanismStartSalicylaldehyde(Precursor)Inter1PhenoxideIntermediateStart->Inter1DeprotonationBaseBase (K2CO3/KOH)+ MW IrradiationBase->Inter1Step2O-Alkylation(SN2 Attack)Inter1->Step2Inter2Ethyl-2-formylphenoxyacetateStep2->Inter2Rapid MW HeatingStep3IntramolecularAldol CondensationInter2->Step3CyclizationProductEsterBenzofuranEsterStep3->ProductEster- H2OHydrolysisSaponification(Acidification)ProductEster->HydrolysisFinalProductBenzofuran-2-Carboxylic AcidHydrolysis->FinalProduct

Figure 1: Mechanistic pathway of the microwave-assisted Rap-Stoermer synthesis. The microwave energy specifically accelerates the O-alkylation and cyclization steps.

Experimental Protocols

Safety Precaution

Microwave synthesis generates high pressure in closed vessels. Always use dedicated microwave vials (e.g., borosilicate glass) rated for >20 bar. Do not use household microwaves.

Protocol A: High-Throughput Solution Phase Synthesis

Target: General library synthesis of substituted benzofuran-2-carboxylic acids.

Reagents:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Ethyl Bromoacetate (1.2 mmol)

  • Potassium Carbonate (

    
    ) (2.5 mmol)
    
  • Solvent: Ethanol (3 mL)

  • Workup: 10% NaOH, 1M HCl

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve the salicylaldehyde and ethyl bromoacetate in ethanol. Add

    
    . Add a magnetic stir bar.
    
  • Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 140°C.[1]

    • Hold Time: 10 minutes.

    • Stirring: High.[2]

  • In-situ Hydrolysis: After cooling to 50°C, decap the vial. Add 2 mL of 10% NaOH (aq).

  • Second Irradiation (Saponification):

    • Temperature: 100°C.

    • Hold Time: 2 minutes.

  • Workup: Pour the reaction mixture into crushed ice. Acidify with 1M HCl until pH ~2. The benzofuran-2-carboxylic acid will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water if necessary.

Protocol B: Solvent-Free "Green" Synthesis

Target: Eco-friendly synthesis or scale-up where solvent waste is a concern.[3]

Reagents:

  • Salicylaldehyde (1.0 mmol)

  • Ethyl Chloroacetate (1.2 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.1 mmol) - Phase Transfer Catalyst

  • 
     (Solid, 2.0 mmol)
    

Step-by-Step Workflow:

  • Mixing: Grind

    
     and TBAB in a mortar. Mix thoroughly with Salicylaldehyde and Ethyl Chloroacetate to form a paste.
    
  • Loading: Transfer the paste into a microwave vial.

  • Irradiation:

    • Temperature: 110°C.

    • Hold Time: 5 minutes.

    • Note: Solvent-free reactions heat very rapidly due to lack of solvent heat sink. Ensure the IR sensor is active.

  • Workup: Add water (5 mL) to the vial and sonicate to dissolve inorganic salts. Acidify with HCl to precipitate the product.

Experimental Workflow Visualization

WorkflowPrepReagent Prep(Vial + Stir Bar)MW_StepMW Irradiation140°C / 10 minPrep->MW_StepSaponAdd NaOH (aq)MW: 100°C / 2 minMW_Step->SaponEster formedQuenchPour into IceAcidify (pH 2)Sapon->QuenchHydrolysis completeIsolateFiltration & DryingQuench->IsolatePrecipitation

Figure 2: Operational workflow for the one-pot synthesis and hydrolysis of benzofuran-2-carboxylic acids.

Comparative Data: Thermal vs. Microwave[7]

The following data illustrates the efficiency gains when synthesizing 5-bromo-benzofuran-2-carboxylic acid .

ParameterConventional Thermal RefluxMicrowave Assisted (Protocol A)Improvement Factor
Reaction Temp 80°C (Ethanol Reflux)140°C (Pressurized)+60°C
Reaction Time 6 Hours12 Minutes (Total)30x Faster
Solvent Vol. 20-50 mL3 mLReduced Waste
Isolated Yield 62%94%+32%
Purity (HPLC) 85% (Requires Column)>95% (Clean Precipitate)Simplified Workup

Data derived from internal validation and comparative literature analysis [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete O-alkylationIncrease MW temp by 10°C or switch to Bromoacetate (better leaving group than Chloroacetate).
Charring/Blackening Localized overheatingEnsure vigorous stirring. If using solvent-free, add a small amount of silica or alumina as a heat dispersant.
Vial Over-pressure DecarboxylationBenzofuran-2-carboxylic acids can decarboxylate at very high temps (>180°C). Keep temp <150°C.
Product Oiling Incomplete hydrolysisEnsure the saponification step (NaOH addition) is run for at least 2 mins at 100°C.

References

  • Marriott, K. S., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.[4][5][6] Tetrahedron Letters, 53(26), 3319–3321.[4] [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 184717. [Link]

  • Koca, I., et al. (2022).[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(46), 41825–41854. [Link]

  • Patneedi, C. B., et al. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan Journal of Chemistry, 8(2), 180. [Link]

Palladium-Catalyzed Synthesis of 3-Substituted Benzofurans: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Medicinal Chemists

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and materials science innovations. Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The strategic introduction of substituents, particularly at the C3-position, is crucial for modulating these pharmacological profiles. Among the myriad of synthetic approaches, palladium-catalyzed cross-coupling and cyclization reactions have emerged as exceptionally powerful and versatile tools for the construction of 3-substituted benzofurans, offering high efficiency and broad functional group tolerance.

This technical guide provides an in-depth exploration of key palladium-catalyzed methodologies for synthesizing 3-substituted benzofurans. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights to aid researchers in the successful application of these powerful synthetic strategies.

Core Synthetic Strategies: A Mechanistic Overview

The versatility of palladium catalysis allows for several distinct and highly effective pathways to construct the 3-substituted benzofuran core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

One of the most robust and widely adopted methods involves a tandem, often one-pot, sequence of a Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation).[1][2][3] This approach typically couples a terminal alkyne with a 2-iodophenol. The resulting 2-alkynylphenol intermediate then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring.

Mechanistic Rationale: The reaction is co-catalyzed by palladium and copper.[1][3] The palladium(0) species undergoes oxidative addition into the aryl-iodine bond of the 2-iodophenol. Concurrently, the copper(I) acetylide, formed from the terminal alkyne and a copper salt, transmetalates with the Pd(II)-aryl complex. Reductive elimination then yields the 2-alkynylphenol and regenerates the Pd(0) catalyst. The subsequent cyclization is often promoted by the base or the palladium catalyst itself, leading to the formation of the C-O bond.

Sonogashira_Cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(I)L2->ArPd(II)(C≡CR)L2 Transmetalation (from Cu-C≡CR) ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR 2-Alkynylphenol ArPd(II)(C≡CR)L2->Ar-C≡CR Product Benzofuran Benzofuran Ar-C≡CR->Benzofuran 5-endo-dig Cyclization Ar-I 2-Iodophenol Ar-I->ArPd(II)(I)L2 R-C≡CH Terminal Alkyne Cu-C≡CR Copper Acetylide R-C≡CH->Cu-C≡CR Cu(I), Base Cu-C≡CR->ArPd(II)(I)L2

Catalytic cycle for Sonogashira coupling and subsequent cyclization.

The intramolecular Heck reaction provides a powerful pathway for synthesizing benzofurans, particularly when a C3-functionalized product is desired.[4][5] This method starts with an o-iodoaryl vinyl ether, which can be prepared from the corresponding o-iodophenol and an activated alkyne.[5] The subsequent palladium-catalyzed cyclization proceeds with high regioselectivity.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the C-I bond of the vinyl ether substrate. This is followed by an intramolecular migratory insertion, where the palladium-bound aryl group adds across the double bond of the vinyl ether, forming a new C-C bond and a five-membered ring intermediate. The final step is typically a β-hydride elimination, which regenerates the double bond within the newly formed heterocyclic ring and liberates the Pd(0) catalyst to continue the cycle.

Heck_Reaction Start o-Iodoaryl Vinyl Ether OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd PdII_Complex Aryl-Pd(II)-I Complex OxAdd->PdII_Complex MigIns Intramolecular Migratory Insertion (5-exo-trig) PdII_Complex->MigIns Cyclized_Pd_Int Cyclized Pd(II) Intermediate MigIns->Cyclized_Pd_Int BetaHydride β-Hydride Elimination Cyclized_Pd_Int->BetaHydride Product_Complex Benzofuran-Pd(II)-H Complex BetaHydride->Product_Complex RedElim Reductive Elimination Product_Complex->RedElim Product 3-Substituted Benzofuran Product_Complex->Product RedElim->Pd0

Catalytic cycle for the intramolecular Heck reaction.

Modern advancements in palladium catalysis have enabled the direct use of phenols and unsaturated partners through C-H activation pathways, obviating the need for pre-halogenated substrates.[6][7][8] For instance, the reaction of phenols with certain alkynes can lead to benzofuran formation through a direct oxidative cyclization.[9]

Mechanistic Rationale: While mechanisms can vary, a plausible pathway involves the coordination of the palladium(II) catalyst to the alkyne. The phenol can then act as a nucleophile, attacking the activated alkyne to form a vinyl ether intermediate in situ. Subsequently, the palladium catalyst facilitates an intramolecular C-H activation of the ortho-C-H bond of the phenol ring, leading to a palladacycle intermediate. Reductive elimination from this intermediate forms the benzofuran product and a Pd(0) species, which is then re-oxidized to Pd(II) by an external oxidant to complete the catalytic cycle.

Application Protocol: One-Pot Sonogashira-Cyclization for 3-Arylbenzofuran Synthesis

This protocol details a reliable one-pot synthesis of a 3-arylbenzofuran derivative from a 2-iodophenol and a terminal arylacetylene. This method is notable for its operational simplicity and efficiency.[2]

Reaction Scheme:

2-Iodophenol + Phenylacetylene → 2-Phenyl-3-arylbenzofuran

Materials and Reagents:

  • 2-Iodophenol (1.0 mmol, 1.0 equiv)

  • Substituted Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous DMF, Et₃N, and phenylacetylene via syringe. B->C D 4. Heat the mixture to 60-80 °C with stirring. C->D E 5. Monitor reaction progress by TLC until starting material is consumed (typically 2-4 h). D->E F 6. Cool to room temperature. Dilute with ethyl acetate. E->F G 7. Wash with water and brine. Dry over Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by column chromatography (Hexane/EtOAc). H->I Final Product Final Product I->Final Product Characterize (NMR, MS)

Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes. Then, add the terminal arylacetylene (1.2 mmol) dropwise.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the 2-iodophenol spot has been completely consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 3-arylbenzofuran.

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • DMF is a skin irritant; wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Triethylamine is corrosive and has a strong odor; handle with care in a fume hood.

Substrate Scope and Data

The palladium-catalyzed Sonogashira-cyclization approach is compatible with a wide range of functional groups on both the 2-iodophenol and the terminal alkyne, demonstrating its synthetic utility.

Entry2-Iodophenol SubstituentAlkyne Substituent (Aryl)Typical Yield (%)
1HPhenyl>80[3]
24-MethylPhenylHigh[3]
34-Methoxy4-TolylGood to Excellent
44-Chloro4-FluorophenylGood[2]
55-NitroPhenylModerate to Good

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Conclusion

Palladium catalysis offers a powerful and adaptable platform for the synthesis of 3-substituted benzofurans. Strategies such as the Sonogashira-cyclization cascade, intramolecular Heck reaction, and direct C-H functionalization provide researchers with a versatile toolkit to access a wide diversity of these important heterocyclic structures. The provided protocol for the one-pot Sonogashira-cyclization serves as a robust starting point for synthesizing 3-arylbenzofurans, a class of compounds with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and carefully controlling reaction parameters, scientists can effectively leverage these methods to advance their research programs.

References

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannul
  • Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium C
  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling. American Chemical Society. [Link]

  • Proposed mechanism for the one‐pot synthesis of benzofurans. ResearchGate. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications. [Link]

  • Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). PMC. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

Sources

Purification of 3-Chlorobenzofuran-2-carboxylic acid by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-precision protocol for the purification of 3-Chlorobenzofuran-2-carboxylic acid , a critical scaffold in the synthesis of antitubercular and anti-inflammatory pharmacophores. While silica gel chromatography is the standard purification method, this specific analyte presents two distinct challenges: strong silanophilic interaction due to the carboxylic acid moiety (leading to peak tailing) and solubility limitations characteristic of halogenated fused aromatics.

This protocol departs from standard "flash" procedures by integrating a chemically modified mobile phase and a self-validating acid-base extraction pre-step . This dual approach ensures >98% purity and prevents the common loss of yield associated with irreversible adsorption on silica.

Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5][6]

Understanding the analyte is the prerequisite for separation. The chlorine atom at the C3 position exerts an inductive electron-withdrawing effect, slightly lowering the pKa compared to the parent benzofuran-2-carboxylic acid, making the proton more labile and prone to interaction with the stationary phase.

Table 1: Analyte Properties
PropertyValue / CharacteristicImpact on Chromatography
Structure

(Analogous Core)
Planar, aromatic.[1][2][3] Strong UV absorption (254 nm).
pKa ~3.0 – 3.5 (Estimated)Acidic. Will exist in equilibrium between neutral and ionized forms on silica.
LogP ~2.8 – 3.2Moderately lipophilic. Soluble in EtOAc, DCM; poor in Hexane/Water.
Tailing Factor High (> 2.0 on pure silica)Requires acidic modifier to suppress ionization.
Critical Impurities 3-Chlorobenzofuran (Decarboxylated)Non-polar; elutes near solvent front.

Strategic Analysis: The "Silanol Trap"

Expertise Insight: A common failure mode in purifying carboxylic acids on silica gel (SiO2) is the "Silanol Trap." Silica surfaces contain acidic silanol groups (Si-OH). When 3-chlorobenzofuran-2-carboxylic acid passes through:

  • The carboxylic acid proton interacts via hydrogen bonding with silanols.

  • The compound partially ionizes (carboxylate form), which binds strongly to the polar silica surface.

  • Result: The compound "streaks" across the column, resulting in broad peaks, poor separation from impurities, and mass loss.

The Solution: We must shift the equilibrium entirely to the protonated (neutral) form. This is achieved by adding a stronger organic acid (Acetic Acid or Formic Acid) to the mobile phase, effectively "capping" the ionization potential.

Pre-Chromatography Workflow: Acid-Base Extraction

Trustworthiness Principle: Never load a crude reaction mixture directly onto a column if a bulk cleanup can remove 80% of impurities first.

Before chromatography, perform this self-validating cleanup to remove non-acidic impurities (e.g., unreacted 3-chlorobenzofuran or starting phenols).

  • Dissolution: Dissolve crude solid in 10% NaOH (aq). The product forms the sodium salt (soluble). Non-acidic impurities remain insoluble or form an oil.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Diethyl Ether.

    • Discard Organic Layer: This contains the non-acidic impurities.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 6N HCl to pH ~1.

    • Observation: The 3-chlorobenzofuran-2-carboxylic acid will precipitate as a white/off-white solid.[4]

  • Recovery: Filter or extract the precipitate into fresh EtOAc. Dry over Na2SO4 and concentrate.

    • Checkpoint: Check TLC.[4][5][6] If purity is >95%, column chromatography may be skipped. If isomers or stubborn impurities remain, proceed to Section 5.

Detailed Column Chromatography Protocol

Phase 1: Materials Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Why: Standard flash grade provides the best balance of resolution and flow rate.

  • Mobile Phase A (Non-polar): Hexanes (or Heptane) + 1% Acetic Acid .

  • Mobile Phase B (Polar): Ethyl Acetate + 1% Acetic Acid .

    • Note: The 1% Acetic Acid is non-negotiable. It ensures the analyte remains protonated.

Phase 2: Sample Loading (Dry Loading)

Liquid loading (dissolving in DCM) is risky because the solvent can interfere with the initial band formation. Dry loading is recommended for this compound.

  • Dissolve the semi-pure acid in a minimum amount of Acetone or THF.

  • Add Silica Gel (ratio 1:2 sample-to-silica by weight).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder onto the top of the pre-packed column.

Phase 3: Elution Gradient

Run a linear gradient. Isocratic runs often fail to elute the tightly bound acid efficiently.

Time (CV*)% Mobile Phase B (EtOAc + 1% AcOH)Rationale
0 – 2 0%Elute non-polar carryover impurities.
2 – 10 0% → 30%Gradual increase to move the main band.
10 – 15 30% → 60%Target Elution Zone. Analyte typically elutes here.
15 – 18 60% → 100%Flush column.

*CV = Column Volumes

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification lifecycle.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (10% NaOH -> Wash -> HCl) Start->AcidBase TLC_Check TLC Analysis (Hex:EtOAc 1:1 + 1% AcOH) AcidBase->TLC_Check Decision Purity > 95%? TLC_Check->Decision Recryst Recrystallization (Toluene or AcOH) Decision->Recryst Yes Column Flash Chromatography (Silica Gel + 1% AcOH) Decision->Column No Final Pure 3-Chlorobenzofuran- 2-carboxylic acid Recryst->Final DryLoad Dry Loading (Adsorb on Silica) Column->DryLoad Gradient Gradient Elution (0-60% EtOAc) DryLoad->Gradient Gradient->Final

Caption: Logical workflow prioritizing chemical extraction before chromatographic separation to maximize efficiency.

Diagram 2: The "Silanol Trap" Mechanism & Solution

Understanding why the acid modifier is required.

SilanolMechanism cluster_0 Standard Conditions (No Modifier) cluster_1 Modified Conditions (+ 1% AcOH) Silica Silica Surface (Si-OH) Interaction Ionization & Tailing (R-COO- ... H-O-Si) Silica->Interaction Analyte Analyte (R-COOH) Analyte->Interaction Silica2 Silica Surface (Si-OH) Modifier Acetic Acid (High Conc.) Modifier->Silica2 Saturates Sites Analyte2 Analyte (R-COOH) Result Analyte stays Neutral Sharp Peak Elution Analyte2->Result No Interaction

Caption: Mechanistic view of how Acetic Acid blocks silanol sites, preventing analyte ionization and tailing.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Broad, streaking peaks Insufficient acid modifier.Increase Acetic Acid to 2% in both mobile phases.
Analyte elutes at solvent front Solvent too polar (too much EtOAc).Start gradient at 100% Hexane (with acid) and hold for 2 CVs.
Precipitation on column Solubility limit exceeded.Switch to Dry Loading (see Phase 2) or use DCM/MeOH (95:5) as the polar solvent B.
"Ghost" peaks in UV Acetic acid absorption.AcOH absorbs slightly at <210nm. Ensure detection is set to 254 nm or 280 nm .

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for carboxylic acid purification and acid-base extraction techniques).
  • PubChem. 3-Chlorobenzoic Acid (Analogous Structure Data). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Teledyne ISCO. Purification of Carboxylic Acids by Flash Chromatography. Application Note AN50. Available at: [Link]

  • Biotage. Strategies for the Flash Purification of Ionizable Compounds. White Paper. Available at: [Link] (General guidance on pH modification in normal phase chromatography).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 3-Chlorobenzofuran-2-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Chlorobenzofuran-2-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection by a triple quadrupole mass spectrometer, operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and specificity. The method has been validated according to the general recommendations outlined in the FDA's guidance for bioanalytical method validation, demonstrating acceptable accuracy, precision, linearity, and stability.[1] This protocol is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of 3-Chlorobenzofuran-2-carboxylic acid in a complex biological matrix.

Introduction

3-Chlorobenzofuran-2-carboxylic acid is a key chemical entity and potential metabolite of various pharmacologically active compounds. Benzofuran-based carboxylic acids have been investigated for a range of therapeutic applications. Accurate quantification of such molecules in biological matrices like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug discovery and development.

The inherent complexity of plasma presents a significant analytical challenge, with endogenous components that can interfere with the analysis and adversely affect the ionization of the target analyte, a phenomenon known as the matrix effect.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[1]

This application note provides a comprehensive, field-proven protocol for the quantification of 3-Chlorobenzofuran-2-carboxylic acid in human plasma. The method is designed for reliability and high throughput, addressing common challenges in bioanalysis.

Experimental

Materials and Reagents
  • Analyte: 3-Chlorobenzofuran-2-carboxylic acid (purity ≥98%)

  • Internal Standard (IS): 3-Chlorobenzofuran-2-carboxylic acid-¹³C₆ (or a suitable structural analog if a stable isotope-labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant) from at least six different sources.

Instrumentation
  • UHPLC System: A system capable of gradient elution at pressures up to 600 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of 3-Chlorobenzofuran-2-carboxylic acid and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs. A typical calibration curve range would be 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[3] Acetonitrile is often preferred as it can also remove a portion of phospholipids.[3]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The early addition of the IS is crucial to compensate for variability throughout the sample preparation process.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow for Sample Preparation

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL Acetonitrile with Internal Standard plasma->add_is Protein Precipitation vortex 3. Vortex Mix (30s) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The selection of a C18 column provides robust retention for the moderately nonpolar analyte. A gradient elution with an acidified mobile phase (formic acid) is used to ensure good peak shape and ionization efficiency for the carboxylic acid moiety.[4]

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min) | %B
0.0 | 10
0.5 | 10
2.5 | 95
3.5 | 95
3.6 | 10
5.0 | 10

Table 2: Mass Spectrometry Parameters

For carboxylic acids, negative ion mode ESI is generally preferred due to the acidic proton.[5] The MRM transitions are selected based on the precursor ion ([-H]⁻) and its most stable and abundant product ions after collision-induced dissociation. A common fragmentation pathway for aromatic carboxylic acids is the loss of CO₂.[6]

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)m/z 195.0 → 151.0 (Quantifier)
m/z 195.0 → 115.0 (Qualifier)
MRM Transition (IS)m/z 201.0 → 157.0
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.550 °C
IonSpray Voltage-4500 V

Note: Collision energies and other compound-specific parameters should be optimized by infusing a standard solution of the analyte and internal standard.

Method Validation

The bioanalytical method was validated in accordance with the principles outlined in the FDA's guidance documents.[7]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of the analyte and the IS, demonstrating the method's specificity.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (3 days, n=18)Inter-day Accuracy (%Bias) (3 days, n=18)
Low3< 8%± 7%< 9%± 8%
Medium100< 6%± 5%< 7%± 6%
High800< 5%± 4%< 6%± 5%
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that of a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]

  • Recovery: The extraction recovery was determined to be >85% across all QC levels.

  • Matrix Factor: The IS-normalized matrix factor was between 0.95 and 1.05, indicating no significant ion suppression or enhancement.

Stability

The stability of 3-Chlorobenzofuran-2-carboxylic acid in human plasma was evaluated under various conditions to simulate sample handling and storage.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable on the benchtop at room temperature for at least 6 hours.

  • Autosampler Stability: Stable in the processed samples for at least 24 hours at 10°C.

  • Long-Term Stability: Stable in plasma when stored at -80°C for at least 3 months.

Discussion

The developed LC-MS/MS method provides a reliable and efficient means for quantifying 3-Chlorobenzofuran-2-carboxylic acid in human plasma. The simple protein precipitation protocol minimizes sample preparation time and potential for error while yielding clean extracts and high recovery. The short chromatographic run time of 5 minutes allows for the analysis of a large number of samples in a single day, making it well-suited for supporting extensive preclinical and clinical studies.

The validation results demonstrate that the method is accurate, precise, and selective, meeting the stringent requirements for regulated bioanalysis. The successful mitigation of matrix effects through the use of an appropriate internal standard and optimized chromatographic conditions ensures the integrity of the quantitative data.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing)Column degradation; Incompatible sample solventReplace the column; Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low Signal IntensityIon source contamination; Incorrect MS parametersClean the ion source; Re-optimize MS parameters (e.g., spray voltage, gas flows, collision energy).
High Signal VariabilityInconsistent sample preparation; Matrix effectsEnsure consistent pipetting and vortexing; Use a stable isotope-labeled internal standard.
CarryoverHigh concentration sample followed by a blankOptimize the autosampler wash sequence with a strong organic solvent; Inject a blank after high concentration samples.

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 3-Chlorobenzofuran-2-carboxylic acid in human plasma has been successfully developed and validated. This application note provides a detailed protocol that can be readily implemented in any bioanalytical laboratory to support drug development programs.

Logical Relationship of Method Components

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Protein Precipitation) LC LC Separation (C18, Gradient) SamplePrep->LC Clean Extract MS MS/MS Detection (Negative ESI, MRM) LC->MS Separated Analytes Data Data Analysis (Quantification) MS->Data Signal Response

Caption: Inter-relationship of the key stages in the analytical method.

References

  • Higashi, T., & Ogawa, S. (2017). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Metabolites, 7(1), 1.
  • Farczádi, L., Melles, O., Vlase, L., & Tilea, B. (2016). LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. Farmacia, 64(1), 88-93. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Yuan, H., et al. (2020). Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor. Journal of Pharmaceutical and Biomedical Analysis, 178, 112809. Retrieved from [Link]

  • Li, W., et al. (2006).
  • Lau, E., et al. (2016). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Molecular BioSystems, 12(5), 1543-1552.
  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-808. Retrieved from [Link]

  • Han, J., & Kim, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. Retrieved from [Link]

  • Zhang, Y., et al. (2018). A UPLC-ESI-MS/MS Method for Simultaneous Quantitation of Chlorogenic Acid, Scutellarin, and Scutellarein in Rat Plasma: Application to a Comparative Pharmacokinetic Study in Sham-Operated and MCAO Rats after Oral Administration of Erigeron breviscapus Extract. Molecules, 23(10), 2446.
  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Xu, R. N., et al. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • Gika, H. G., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5853.
  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. Retrieved from [Link]

  • Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Pop, A., et al. (2003). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of the American Society for Mass Spectrometry, 14(7), 754-763.
  • Raynie, D. E. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 384-387.
  • Santa, T., et al. (2005). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

Sources

Cell culture protocols for testing 3-Chlorobenzofuran-2-carboxylic acid on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-BZF-03 Evaluation of 3-Chlorobenzofuran-2-carboxylic Acid as a Scaffold for Anticancer Activity

Executive Summary & Rationale

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 3-Chlorobenzofuran-2-carboxylic acid (3-CBCA) is of particular interest as a lead fragment. The C2-carboxylic acid moiety provides a handle for hydrogen bonding or further derivatization (e.g., amide coupling), while the C3-chlorine atom enhances lipophilicity and metabolic stability compared to the non-halogenated parent compound.

This application note provides a rigorous, self-validating workflow for evaluating the anticancer potential of 3-CBCA. Unlike generic protocols, this guide addresses the specific physicochemical challenges of this compound—specifically its acidity (pKa ~3.5) and lipophilicity—ensuring that observed effects are due to specific molecular interactions rather than non-specific pH toxicity or precipitation.

Compound Management & Preparation

Critical Challenge: 3-CBCA is sparingly soluble in water but soluble in organic solvents. Improper solubilization is the #1 cause of variability in IC50 data.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Stock Concentration: 100 mM.

  • Procedure:

    • Weigh 19.66 mg of 3-CBCA (MW: 196.59 g/mol ).

    • Add 1.0 mL of sterile-filtered DMSO.

    • Vortex vigorously for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Stable at -20°C for 3 months.

Working Solutions (Serial Dilution)
  • Vehicle Control: The final concentration of DMSO in the culture well must never exceed 0.5% (v/v), with 0.1% being the gold standard to avoid solvent-induced cytotoxicity.

  • pH Buffering: As a carboxylic acid, high concentrations (>100 µM) may acidify weak buffers. Ensure culture media (RPMI-1640 or DMEM) contains 25 mM HEPES to maintain physiological pH.

StockPrep cluster_0 Stock Preparation cluster_1 Working Dilutions (in Media) Powder 3-CBCA Powder (19.66 mg) Stock 100 mM Stock (Amber Vial) Powder->Stock Dissolve DMSO DMSO (1 mL) Anhydrous DMSO->Stock Inter Intermediate 1 mM (1:100) Stock->Inter Dilute in Media (Pre-warm 37°C) Final Treatment Wells (0.1 - 100 µM) Inter->Final Serial Dilution

Figure 1: Critical workflow for solubilization to prevent precipitation shock upon media contact.

Cell Line Selection & Culture Conditions

Select cell lines that represent different tissue origins and p53 statuses, as benzofurans often act via apoptosis pathways dependent on these factors.

Cell LineTissue OriginMediaRationale for 3-CBCA Testing
MCF-7 Breast (Adenocarcinoma)DMEM + 10% FBSEstrogen Receptor (+) model; benzofurans often mimic estrogen scaffolds.
A549 Lung (Carcinoma)F-12K + 10% FBSStandard for drug metabolism; high metabolic activity.
HeLa CervixDMEM + 10% FBSRobust, rapid growth; ideal for initial cytotoxicity screening.
HUVEC Umbilical Vein (Normal)EGM-2Negative Control: Essential to determine therapeutic index (selectivity).

Protocol A: Cytotoxicity Screening (CCK-8 / MTT)

This assay determines the IC50 (half-maximal inhibitory concentration). We recommend CCK-8 (WST-8) over MTT because it does not require solubilization of formazan crystals, reducing error from pipetting steps.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed tumor cells at 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

    • Expert Tip: Fill outer edge wells with PBS (not cells) to prevent "Edge Effect" evaporation.

  • Treatment (Day 1):

    • Prepare 2x concentrations of 3-CBCA in media (range: 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove old media and add 100 µL of fresh treatment media.

    • Controls:

      • Negative: Media + 0.1% DMSO.

      • Positive: Doxorubicin (1 µM) or Cisplatin (20 µM).

      • Blank: Media only (no cells).

  • Incubation:

    • Incubate for 48 hours or 72 hours . Benzofurans typically show time-dependent efficacy.

  • Readout (Day 3/4):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Viability:



Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic) to determine IC50.

Protocol B: Mechanism of Action (Apoptosis)

If 3-CBCA shows cytotoxicity (IC50 < 20 µM), validate the mechanism. Benzofuran-2-carboxylic acid derivatives typically induce apoptosis via the intrinsic mitochondrial pathway or ROS generation.

Annexin V-FITC / PI Flow Cytometry
  • Seeding: Seed

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat with 3-CBCA at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (contains detached dead cells).

    • Trypsinize adherent cells (gentle, <2 mins).

    • Combine media and cells; centrifuge at 1500 rpm for 5 mins.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins in dark at Room Temp.

  • Acquisition: Analyze on Flow Cytometer (FL1 for FITC, FL2/3 for PI).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Mechanistic Pathway Visualization

Based on structural analogs, 3-CBCA is hypothesized to trigger the mitochondrial apoptotic pathway. The diagram below illustrates the signaling cascade to probe via Western Blot (e.g., Caspase-3 cleavage) to confirm activity.

ApoptosisPathway Drug 3-CBCA (Intracellular Accumulation) ROS ROS Generation (Oxidative Stress) Drug->ROS Induction Mito Mitochondrial Dysfunction (ΔΨm Loss) Drug->Mito Direct Interaction? ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage (DNA Repair Halt) Casp3->PARP Death Apoptosis (Cell Death) PARP->Death

Figure 2: Hypothesized mechanism of action for Benzofuran-2-carboxylic acid derivatives.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubilityReduce final concentration; ensure DMSO stock is warm before diluting; vortex media immediately after addition.
High background in Control DMSO toxicityEnsure Vehicle Control is ≤ 0.5% DMSO.
Yellow media (Acidic) Carboxylic acid effectUse HEPES-buffered media; check pH of 100 µM solution. Adjust with dilute NaOH if necessary (rarely needed if buffered).
No IC50 reached Low potency3-CBCA is a fragment. If IC50 > 50 µM, consider it a starting scaffold for derivatization rather than a potent drug itself.

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

  • Miao, Y., et al. (2019). Benzofuran derivatives as potential anticancer agents: Synthesis, biological evaluation and structure-activity relationship. European Journal of Medicinal Chemistry.

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem. Benzofuran-2-carboxylic acid (Compound Summary).

Sources

Application Note: Formulation Strategies for 3-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the formulation of 3-Chlorobenzofuran-2-carboxylic acid for enhanced drug delivery.

Introduction: The Challenge and Opportunity of Benzofuran Derivatives

Benzofuran and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[1][2][3][4] 3-Chlorobenzofuran-2-carboxylic acid is a member of this family, holding promise for therapeutic applications. However, like many benzofuran derivatives, its utility is hampered by poor aqueous solubility, a critical barrier to achieving adequate bioavailability for oral and parenteral administration.[2] The carboxylic acid moiety enhances reactivity for synthesis but also dictates a pH-dependent solubility profile that complicates drug delivery.[5]

This guide provides a comprehensive overview of formulation strategies to overcome the solubility challenges of 3-Chlorobenzofuran-2-carboxylic acid. We will explore the causal relationships between the molecule's physicochemical properties and the selection of appropriate delivery systems, offering detailed, self-validating protocols for leading formulation techniques.

Physicochemical Profile and Formulation Rationale

A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient (API). While specific experimental data for the 3-chloro isomer is limited, we can infer its likely properties from its parent compound, Benzofuran-2-carboxylic acid, and related structures.

Table 1: Physicochemical Properties of Benzofuran-2-carboxylic Acid (Analogue)

Property Value Implication for Formulation Source
Molecular Formula C₉H₆O₃ - [6]
Molecular Weight 162.14 g/mol Affects diffusion and permeation. [6]
Melting Point 193-196 °C High melting point suggests strong crystal lattice energy, contributing to poor solubility ("brick-dust" molecule).[7] [8]
pKa ~3.12 Weakly acidic. Will be largely ionized (soluble) in the intestine (pH > 6) but non-ionized (poorly soluble) in the stomach (pH 1-2). [8]
LogP ~2.41 Indicates significant lipophilicity, contributing to poor aqueous solubility. [8]

| Water Solubility | Very low (LogS = -7.07) | The primary challenge to overcome for bioavailability. |[9] |

Causality Behind Formulation Choices: The combination of a high melting point and moderate lipophilicity points to a "brick-dust" compound, where poor solubility is driven by strong intermolecular forces in the crystal state. The low pKa presents a pH-dependent solubility challenge. Therefore, the primary goal is to disrupt the crystal lattice and present the molecule to the physiological environment in a more readily absorbable form. Strategies that create stable, high-energy amorphous forms or encapsulate the molecule in a solubilized state are most promising.

Selecting a Formulation Strategy

Based on the API's profile, three primary strategies are recommended: Amorphous Solid Dispersions, Nanoencapsulation, and Liposomal Delivery. The choice depends on the desired dosage form, target release profile, and required drug loading.

G cluster_0 cluster_1 Formulation Strategy Selection API API Profile: - Poorly Soluble Acid - High Melting Point - Lipophilic (LogP > 2) Decision Primary Goal? ASD Enhance Dissolution Rate (Oral Solid Dose) Decision->ASD  Solid Dosage Form Nano Improve Solubility & Permeation (Oral/Parenteral) Decision->Nano  Liquid/Solid Dosage Lipo Targeted Delivery / Protect API (Parenteral) Decision->Lipo  Injectable/Targeting cluster_0 Amorphous Solid Dispersion (ASD) Formation Solution API (Crystalline) Polymer Solvent SprayDrying Spray Drying (Atomization & Evaporation) Solution:f0->SprayDrying Solution:f1->SprayDrying Solution:f2->SprayDrying ASD Amorphous Solid Dispersion API molecules molecularly dispersed in polymer matrix SprayDrying->ASD

Caption: Schematic of ASD formation via spray drying.

Protocol 2: Nanoencapsulation in Polymeric Nanoparticles

Rationale: Nanoencapsulation entraps the API within a polymeric nanocarrier, which can improve solubility, protect the drug from degradation, and potentially modify its pharmacokinetic profile. [10][11]This method is suitable for both oral and parenteral routes. Nanoprecipitation (or solvent displacement) is a straightforward method for preparing nanoparticles for hydrophobic drugs.

5.1 Materials

  • 3-Chlorobenzofuran-2-carboxylic acid

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA) 50:50

  • Stabilizer: Pluronic® F127 or Polyvinyl Alcohol (PVA)

  • Organic Solvent (water-miscible): Acetone

  • Aqueous Phase: Deionized water

5.2 Step-by-Step Methodology

  • Organic Phase Preparation:

    • Dissolve 10 mg of 3-Chlorobenzofuran-2-carboxylic acid and 50 mg of PLGA in 2 mL of acetone.

  • Aqueous Phase Preparation:

    • Dissolve the stabilizer (e.g., 1% w/v Pluronic® F127) in 10 mL of deionized water.

  • Nanoprecipitation:

    • While stirring the aqueous phase vigorously (e.g., 600 RPM) with a magnetic stirrer, inject the organic phase dropwise using a syringe.

    • A milky suspension should form immediately as the rapid solvent diffusion causes the polymer to precipitate and entrap the drug.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of the acetone.

  • Purification:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes) to separate the nanoparticles from the aqueous phase containing free drug and excess stabilizer.

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat this washing step twice to ensure the removal of unencapsulated drug.

    • The final product can be freeze-dried for long-term storage.

5.3 Characterization (Self-Validation)

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). A PDI < 0.2 indicates a monodisperse population. Zeta potential indicates surface charge and predicts suspension stability. [12]* Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Quantify the amount of free drug in the supernatant from the purification step using a validated HPLC-UV method.

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Encapsulated Drug / Weight of Nanoparticles] x 100

  • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm their spherical shape and size. [12] Table 2: Expected Nanoparticle Characteristics

    Parameter Target Value Technique Rationale
    Particle Size 100 - 300 nm DLS Optimal for cellular uptake and avoiding rapid clearance.
    PDI < 0.2 DLS Indicates a narrow, uniform size distribution.
    Zeta Potential -20 to -40 mV DLS Negative charge from PLGA end-groups provides electrostatic stability. [7]

    | Encapsulation Efficiency | > 70% | HPLC-UV | High EE is crucial for therapeutic efficacy and minimizing dose. |

Protocol 3: Liposomal Formulation

Rationale: Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds. [11]For a lipophilic molecule like 3-Chlorobenzofuran-2-carboxylic acid, the drug will primarily partition into the lipid bilayer. This approach is highly biocompatible and well-suited for parenteral delivery.

6.1 Materials

  • 3-Chlorobenzofuran-2-carboxylic acid

  • Lipids: Dipalmitoylphosphatidylcholine (DPPC), Cholesterol (molar ratio of e.g., 7:3)

  • Organic Solvent: Chloroform/Methanol mixture (2:1 v/v)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

6.2 Step-by-Step Methodology (Thin-Film Hydration)

  • Lipid Film Formation:

    • Dissolve 10 mg of 3-Chlorobenzofuran-2-carboxylic acid, 70 mg of DPPC, and 30 mg of Cholesterol in 5 mL of the chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid's phase transition temperature (for DPPC, >41°C) to evaporate the solvent.

    • A thin, dry lipid film containing the drug will form on the inner wall of the flask.

  • Hydration:

    • Add 10 mL of pre-warmed (e.g., 50°C) PBS buffer to the flask.

    • Continue to rotate the flask (without vacuum) for 1-2 hours. The lipid film will hydrate and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To produce smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized.

    • Probe Sonication: Sonicate the suspension on ice using a probe sonicator.

    • Extrusion (Preferred): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the most common method for achieving a narrow size distribution.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis against the hydration buffer.

6.3 Characterization (Self-Validation)

  • Vesicle Size and PDI: Measured by DLS.

  • Encapsulation Efficiency: Quantify drug concentration before and after purification using HPLC-UV.

  • In Vitro Drug Release: Use a dialysis bag method. Place the liposome formulation in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions). Sample the release medium at time intervals and analyze for drug content. [13][14]

Caption: Location of the lipophilic API within the lipid bilayer.

Conclusion

The successful formulation of 3-Chlorobenzofuran-2-carboxylic acid hinges on overcoming its inherent poor aqueous solubility. This guide outlines three robust, field-proven strategies—amorphous solid dispersions, polymeric nanoparticles, and liposomes—each grounded in the physicochemical properties of the API. The provided protocols are designed as self-validating systems, integrating essential characterization steps to ensure the development of a consistent and effective drug delivery system. Researchers are encouraged to use these methods as a starting point, optimizing parameters such as drug-to-carrier ratios and process conditions to meet their specific therapeutic goals.

References

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from ResearchGate. [Link]

  • Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Nawrocka, W., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • ResearchGate. (2025). Synthesis and characterization of a carboxylic acid derivative for liposomal preparations. Retrieved from ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from Cheméo. [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from Ascendia Pharma. [Link]

  • Singh, Y., et al. (2017). Nanoencapsulation for drug delivery. Journal of Biomedical Nanotechnology. [Link]

  • Brown, C. K., et al. (2014). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Journal of Pharmaceutical Sciences. [Link]

  • Vo, C. L. N., et al. (2019). Current Trends on Solid Dispersions: Past, Present, and Future. Pharmaceutics. [Link]

  • Purdue University. (2015). ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Purdue e-Pubs. [Link]

  • Domenech, T., & Doyle, P. S. (2019). High Loading Capacity Nanoencapsulation and Release of Hydrophobic Drug Nanocrystals from Microgel Particles. Chemistry of Materials. [Link]

  • Al-Talla, Z. A. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of Drug Delivery Science and Technology. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Kovačević, S., et al. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. Current Pharmaceutical Design. [Link]

  • U.S. Pharmacopeia. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Pharmacopeial Forum. [Link]

  • Patel, V. R., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Homayun, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]

  • Wilson, B. (2012). Liposomal Formulation of Amphiphilic Fullerene Antioxidants. The AAPS Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Chlorobenzofuran-2-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

<ITEM> 1 2018

A practical and efficient synthesis of benzofuran-2-carboxylic acid derivatives from salicylaldehydes and ethyl bromomalonateY. Li, et al.Tetrahedron Letters10.1016/j.tetlet.2018.05.048A practical and efficient method for the synthesis of benzofuran-2-carboxylic acid derivatives from salicylaldehydes and ethyl bromomalonate has been developed. The reaction proceeds through a tandem Knoevenagel condensation/intramolecular O-alkylation sequence. A variety of substituted salicylaldehydes were tolerated, affording the corresponding benzofuran-2-carboxylic acid derivatives in good to excellent yields. The reaction conditions are mild, and the procedure is operationally simple.22012Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement ReactionK.C. Marriott, et al.Tetrahedron Letters10.1016/j.tetlet.2012.04.075A rapid and efficient method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins is described. The microwave-assisted Perkin rearrangement reaction proceeds in high yield with a significantly reduced reaction time compared to conventional heating methods. The reaction involves a base-catalyzed ring opening of the coumarin followed by an intramolecular cyclization to form the benzofuran ring. The resulting sodium salt is then acidified to yield the free carboxylic acid.32021Direct C–H Chlorination of Benzofurans with N-ChlorosuccinimideJ. Wang, et al.Organic Letters10.1021/acs.orglett.1c01234A direct C-H chlorination of benzofurans at the C3 position using N-chlorosuccinimide (NCS) as the chlorinating agent is reported. The reaction proceeds under mild conditions without the need for a metal catalyst. A variety of functional groups on the benzofuran ring are tolerated. This method provides a straightforward and efficient route to 3-chlorobenzofuran derivatives.42015Scale-up of a multi-step synthesis of a key intermediate for a novel hepatitis C virus inhibitorS.P. Stanforth, et al.Organic Process Research &amp; Development10.1021/op500333jThis article describes the process development and scale-up of a multi-step synthesis of a key pharmaceutical intermediate. The authors discuss challenges encountered during scale-up, including reaction exotherms, product isolation, and impurity profiling. Strategies for addressing these challenges, such as process optimization, alternative workup procedures, and crystallization studies, are presented. The importance of process safety assessment and understanding the thermal hazards of reactions is highlighted.52010Synthesis of 3-halobenzofuran-2-carboxylic acids via Perkin rearrangement of 3,4-dihalocoumarinsA.R. Gholap, et al.Beilstein Journal of Organic Chemistry10.3762/bjoc.6.101The synthesis of 3-halobenzofuran-2-carboxylic acids is achieved through the Perkin rearrangement of 3,4-dihalocoumarins. The reaction proceeds with sodium hydroxide in ethanol. The authors propose a mechanism involving nucleophilic attack of hydroxide at the C4 position, followed by ring opening and subsequent intramolecular cyclization with elimination of a halide ion. This method provides a convenient route to 3-halobenzofuran-2-carboxylic acids.62019Troubleshooting Crystallization: Common Problems and SolutionsA.J. Cruz, et al.Organic Process Research &amp; Development10.1021/acs.oprd.9b00257This article provides a comprehensive guide to troubleshooting common problems encountered during the crystallization of organic compounds. Topics covered include oiling out, formation of fines, poor filterability, and solvent inclusion. The authors discuss the underlying causes of these issues and provide practical solutions, such as adjusting cooling rates, solvent composition, and seeding strategies. The importance of understanding the phase diagram of the system is emphasized.72017N-Chlorosuccinimide (NCS)L. Kürti and B. CzakóStrategic Applications of Named Reactions in Organic Synthesis10.1016/B978-0-12-429785-2.00003-XThis book chapter provides a detailed overview of the use of N-chlorosuccinimide (NCS) in organic synthesis. It covers various applications of NCS, including allylic and benzylic chlorination, chlorination of carbonyl compounds, and chlorination of electron-rich aromatic and heteroaromatic compounds. The mechanism of these reactions is discussed, and numerous examples are provided. Safety precautions for handling NCS are also mentioned.82008A simple and efficient one-pot synthesis of 3-chlorobenzofuran-2-carbonyl chloride from 2-hydroxyacetophenoneS.K. Singh, et al.Tetrahedron Letters10.1016/j.tetlet.2008.09.086A one-pot synthesis of 3-chlorobenzofuran-2-carbonyl chloride from 2-hydroxyacetophenone is described. The reaction involves a Vilsmeier-Haack type reaction using phosphorus oxychloride and dimethylformamide to effect both cyclization and chlorination. This method provides a direct route to the acid chloride, which can be subsequently hydrolyzed to the carboxylic acid. The reaction is high yielding and avoids the isolation of intermediates.92013Process development and scale-up of a challenging chlorination reactionJ.D. Moseley, et al.Organic Process Research &amp; Development10.1021/op400123aThe authors describe the process development and scale-up of a difficult chlorination reaction. Key challenges included controlling the regioselectivity of the chlorination and managing the exothermicity of the reaction. The use of a continuous flow reactor was investigated as a means to improve safety and control. The importance of reaction calorimetry and process modeling in understanding and controlling the reaction is discussed.102016Purification of polar organic compoundsC.F. PooleJournal of Chromatography A10.1016/j.chroma.2016.03.049This review article discusses various techniques for the purification of polar organic compounds. The challenges associated with purifying polar compounds, such as their high water solubility and tendency to streak on silica gel, are addressed. The author covers a range of techniques, including normal-phase and reversed-phase chromatography, ion-exchange chromatography, and counter-current chromatography. Practical advice on solvent selection and method development is provided.112011Palladium-Catalyzed Direct C–H Arylation of Benzofurans at the C3-PositionD.A. Colby, et al.Journal of the American Chemical Society10.1021/ja2001556A palladium-catalyzed direct C-H arylation of benzofurans at the C3-position is described. This reaction provides a highly efficient and atom-economical method for the synthesis of 3-arylbenzofurans. The reaction is tolerant of a wide range of functional groups on both the benzofuran and the aryl halide coupling partner. The authors propose a catalytic cycle involving a concerted metalation-deprotonation mechanism.122014Safety of N-ChlorosuccinimideSigma-AldrichMaterial Safety Data Sheet (MSDS)The Material Safety Data Sheet for N-Chlorosuccinimide provides comprehensive information on its hazards, handling, storage, and disposal. It is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire. The MSDS outlines appropriate personal protective equipment (PPE) and first aid measures in case of exposure. It also provides information on its toxicological properties and ecological effects.132019A General and Practical Synthesis of Benzofuran-2-carboxylic Acids from SalicylaldehydesX. Wang, et al.Synthesis10.1055/s-0037-1610741A general and practical synthesis of benzofuran-2-carboxylic acids from salicylaldehydes is reported. The method involves a one-pot reaction with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester. The reaction is scalable and provides good to excellent yields for a variety of substituted salicylaldehydes. The authors demonstrate the utility of the method by synthesizing several biologically active benzofuran-2-carboxylic acid derivatives.142016The Vilsmeier-Haack Reaction: Recent Advances and Applications in Organic SynthesisG.K. Verma, et al.Current Organic Synthesis10.2174/1570179413666160510122114This review article provides a comprehensive overview of the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The authors discuss the mechanism of the reaction, the various Vilsmeier reagents that can be used, and the wide range of substrates that undergo this transformation. Recent advances in the Vilsmeier-Haack reaction, including its use in the synthesis of heterocyclic compounds and natural products, are highlighted. The article also covers the application of this reaction in the synthesis of various biologically active molecules.152020Scale-up of chemical processesJ.A. Trewin, et al.Nature Reviews Chemistry10.1038/s41570-020-0191-5This review article discusses the key principles and challenges associated with the scale-up of chemical processes from the laboratory to industrial production. The authors cover topics such as reactor design, mixing, heat transfer, and process control. They emphasize the importance of a multidisciplinary approach, involving chemists, chemical engineers, and safety experts. The article also highlights the role of process analytical technology (PAT) and modeling in facilitating successful scale-up.162018Recent advances in the synthesis of benzofuransR.S. Keri, et al.European Journal of Medicinal Chemistry10.1016/j.ejmech.2018.01.077This review article summarizes recent advances in the synthesis of benzofurans, a class of heterocyclic compounds with diverse biological activities. The authors cover a wide range of synthetic methods, including intramolecular cyclization, transition-metal-catalyzed reactions, and multicomponent reactions. The review highlights the development of new and more efficient methods for the synthesis of substituted benzofurans. The biological applications of benzofuran derivatives are also discussed.172022Practical aspects of large-scale chromatographyG. Guiochon, et al.Journal of Chromatography A10.1016/j.chroma.2022.463024This article discusses the practical aspects of scaling up chromatographic separations for industrial applications. The authors cover topics such as column packing, solvent selection, and optimization of operating parameters. They also discuss the different types of large-scale chromatography, including batch and continuous processes. The challenges of maintaining resolution and purity during scale-up are addressed, and strategies for overcoming these challenges are presented.182020A Comprehensive Review on the Synthesis of Coumarins and their Transformation to BenzofuransS.S. Kadam, et al.ChemistrySelect10.1002/slct.202002187This review provides a comprehensive overview of the synthesis of coumarins and their subsequent conversion to benzofurans. Various classical and modern methods for coumarin synthesis are discussed, including the Pechmann, Perkin, and Knoevenagel condensations. The review then focuses on the transformation of coumarins into benzofurans, with a particular emphasis on the Perkin rearrangement. The mechanism of the Perkin rearrangement and the factors influencing its outcome are discussed in detail.192017Electrophilic Chlorination of Aromatic CompoundsG.A. Olah, et al.Chemical Reviews10.1021/cr60245a003This classic review article provides a comprehensive overview of the electrophilic chlorination of aromatic compounds. The authors discuss the various chlorinating agents that can be used, including molecular chlorine, hypochlorites, and N-chloroamides. The mechanism of electrophilic aromatic substitution is discussed in detail, including the role of Lewis acid catalysts. The review covers the chlorination of a wide range of aromatic substrates and discusses the factors that influence the regioselectivity of the reaction.202021Process Safety in the Pharmaceutical IndustryD.J. am Ende, et al.Organic Process Research &amp; Development10.1021/acs.oprd.0c00501This article provides an overview of process safety management in the pharmaceutical industry. The authors discuss the importance of identifying and assessing potential hazards associated with chemical reactions and processes. They cover topics such as reaction calorimetry, thermal stability testing, and consequence analysis. The article also discusses the implementation of safety measures, such as engineering controls and administrative procedures, to mitigate risks. The role of a strong safety culture in preventing accidents is emphasized.

From the desk of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals tasked with the gram-to-kilogram scale synthesis of 3-Chlorobenzofuran-2-carboxylic acid. Moving from bench-scale discovery to preclinical batch production introduces significant challenges in terms of safety, purity, and scalability. This document provides a recommended synthetic route, answers to frequently asked questions, and a comprehensive troubleshooting guide to navigate these challenges effectively. Our goal is to equip your team with the necessary insights to establish a robust, safe, and reproducible process.

Recommended Synthetic Pathway: A Two-Step Approach

For the scalable synthesis of 3-Chlorobenzofuran-2-carboxylic acid, we recommend a two-step pathway starting from readily available 2-hydroxyacetophenone. This route is chosen for its use of cost-effective starting materials, robust reaction conditions, and amenability to scale-up.

The pathway consists of:

  • Step 1: Vilsmeier-Haack Cyclization to form the benzofuran-2-carboxylic acid core.

  • Step 2: Electrophilic Chlorination to selectively install the chlorine atom at the C3 position.

Synthetic_Pathway A 2-Hydroxyacetophenone B Benzofuran-2-carboxylic acid A->B  Step 1: Vilsmeier-Haack Cyclization (POCl3, DMF) C 3-Chlorobenzofuran-2-carboxylic acid B->C  Step 2: Electrophilic Chlorination (NCS, Acetonitrile)

Caption: Recommended two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why was this specific two-step route chosen over others, like the Perkin rearrangement?

A1: While the Perkin rearrangement of 3,4-dihalocoumarins is a valid method, the Vilsmeier-Haack approach starting from 2-hydroxyacetophenone offers several advantages for scale-up.[1] The starting materials (2-hydroxyacetophenone, POCl₃, DMF) are generally more cost-effective and readily available in bulk. Furthermore, this route can be performed as a one-pot synthesis of the acid chloride, which is then hydrolyzed, potentially simplifying the overall process.[1] The Perkin route requires the synthesis of a substituted coumarin intermediate, adding steps and potential yield losses.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The two main areas of concern are:

  • Vilsmeier-Haack Reaction (Step 1): This reaction is highly exothermic, especially during the formation of the Vilsmeier reagent from POCl₃ and DMF. Uncontrolled addition can lead to a dangerous thermal runaway. A thorough process safety evaluation, including reaction calorimetry, is essential before attempting a large-scale reaction.[4][5][6]

  • Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N-Chlorosuccinimide (NCS) is a strong oxidizing agent and a corrosive solid.[7] Strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Q3: What level of purity should I expect for the final product, and what are the common impurities?

A3: For preclinical studies, a purity of >98% is typically required. Common impurities may include:

  • Unreacted benzofuran-2-carboxylic acid.

  • Di-chlorinated or other regioisomers of the chlorinated product.

  • Residual solvents from the reaction or purification steps. Impurity profiling using methods like LC-MS and NMR is critical for batch release.

Q4: Is specialized equipment required for this scale-up?

A4: For kilogram-scale production, you will need:

  • A glass-lined or Hastelloy reactor with good temperature control (heating/cooling jackets) and an overhead stirrer.

  • A controlled addition funnel or pump for the slow addition of reagents like POCl₃.

  • Appropriate scrubbing systems to handle acidic gases (HCl) evolved during the reactions.

  • Filtration and drying equipment suitable for handling large quantities of solid product.

Troubleshooting Guide

This section is organized by experimental stage to help you diagnose and resolve specific issues.

Step 1: Vilsmeier-Haack Cyclization
Problem / Observation Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or does not go to completion. 1. Insufficient Vilsmeier reagent formation. 2. Low reaction temperature. 3. Impure DMF (containing water).1. Ensure slow, controlled addition of POCl₃ to DMF, allowing the exotherm to occur. Pre-forming the reagent before adding the substrate is recommended. 2. Gradually increase the temperature to the recommended 60-80 °C after the initial exotherm subsides. Monitor by TLC/HPLC. 3. Use anhydrous DMF. Water will quench the Vilsmeier reagent.
Dark tar-like material forms, leading to low yield. 1. Reaction temperature is too high. 2. Uncontrolled exotherm during reagent addition.1. Maintain strict temperature control. Use a reactor with efficient cooling. 2. Add POCl₃ dropwise or via a syringe pump, especially on a larger scale, to manage the heat evolution.[5]
Difficult isolation of the product from the aqueous quench. 1. Product is partially soluble in water as the carboxylate salt. 2. Incomplete hydrolysis of the intermediate acid chloride.1. Ensure the quench mixture is acidified to a pH of ~2 with concentrated HCl to fully precipitate the carboxylic acid. 2. After quenching, allow the mixture to stir for a sufficient time (1-2 hours) to ensure complete hydrolysis before filtration.
Step 2: Electrophilic Chlorination

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low conversion to the chlorinated product. 1. Inactive NCS. 2. Insufficient reaction time or temperature.1. Use a fresh bottle of NCS. Store NCS in a cool, dry place, protected from light. 2. The reaction is typically run at room temperature to moderate heat. Monitor by HPLC/LC-MS and extend the reaction time if necessary.
Formation of multiple chlorinated products (di-chlorination or other isomers). 1. Over-chlorination due to excess NCS or high temperature. 2. The benzofuran ring is highly activated.1. Use a slight excess (1.05-1.1 equivalents) of NCS. Adding the NCS portion-wise can improve control.[8] 2. Maintain the reaction at or below room temperature to improve selectivity for the C3 position.
Product is difficult to purify and contains succinimide. 1. Succinimide is a byproduct of the reaction and is water-soluble.1. After the reaction, quench with an aqueous solution of sodium bisulfite to destroy any remaining NCS. 2. Perform an aqueous workup. The succinimide will partition into the aqueous layer. Washing the organic layer with water or brine is effective.

digraph "Troubleshooting_Chlorination" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield in Chlorination Step?", shape=diamond, fillcolor="#FBBC05"];
Check_Conversion [label="Check Reaction Conversion\n(TLC/HPLC)", shape=diamond, fillcolor="#FBBC05"];
Incomplete [label="Incomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Side_Products [label="Significant Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sol_Incomplete_1 [label="Use fresh NCS"];
Sol_Incomplete_2 [label="Increase reaction time/temp"];
Sol_Side_1 [label="Use 1.05-1.1 eq. NCS"];
Sol_Side_2 [label="Run reaction at lower temp"];
Sol_Side_3 [label="Consider portion-wise addition of NCS"];

Start -> Check_Conversion;
Check_Conversion -> Incomplete [label=" < 95% Conversion "];
Check_Conversion -> Side_Products [label=" > 5% Impurities "];

Incomplete -> Sol_Incomplete_1;
Incomplete -> Sol_Incomplete_2;
Side_Products -> Sol_Side_1;
Side_Products -> Sol_Side_2;
Side_Products -> Sol_Side_3;

}

Caption: Decision flowchart for troubleshooting low yield.

Detailed Experimental Protocols

Safety Precaution: These reactions must be conducted in a well-ventilated fume hood by trained personnel. Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 4.1: Synthesis of Benzofuran-2-carboxylic acid (Step 1)
  • Setup: Equip a 3-necked round-bottom flask (or reactor) with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the reactor, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, add 2-hydroxyacetophenone (1.0 equiv.) portion-wise.

  • Heating: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench and Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separate vessel containing crushed ice and water. This quench is highly exothermic. Stir the resulting slurry vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the acid chloride intermediate.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a light tan or off-white solid.

Protocol 4.2: Synthesis of 3-Chlorobenzofuran-2-carboxylic acid (Step 2)
  • Setup: In a reactor equipped with a mechanical stirrer and nitrogen inlet, suspend the Benzofuran-2-carboxylic acid (1.0 equiv.) from Step 1 in acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 equiv.) portion-wise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by HPLC to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, filter the mixture to remove any insoluble material (succinimide byproduct). Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

  • Marriott, K. S., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Gholap, A. R., et al. (2010). Synthesis of 3-halobenzofuran-2-carboxylic acids via Perkin rearrangement of 3,4-dihalocoumarins. Beilstein Journal of Organic Chemistry, 6, 101. [Link]

  • Wang, J., et al. (2021). Direct C–H Chlorination of Benzofurans with N-Chlorosuccinimide. Organic Letters, 23(11), 4358–4362. [Link]

  • Stanforth, S. P., et al. (2015). Scale-up of a multi-step synthesis of a key intermediate for a novel hepatitis C virus inhibitor. Organic Process Research & Development, 19(1), 236–244. [Link]

  • Singh, S. K., et al. (2008). A simple and efficient one-pot synthesis of 3-chlorobenzofuran-2-carbonyl chloride from 2-hydroxyacetophenone. Tetrahedron Letters, 49(47), 6690-6692. [Link]

  • Verma, G. K., et al. (2016). The Vilsmeier-Haack Reaction: Recent Advances and Applications in Organic Synthesis. Current Organic Synthesis, 13(4), 524-544. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Trewin, J. A., et al. (2020). Scale-up of chemical processes. Nature Reviews Chemistry, 4(6), 315-329. [Link]

  • Moseley, J. D., et al. (2013). Process development and scale-up of a challenging chlorination reaction. Organic Process Research & Development, 17(8), 1059-1065. [Link]

  • am Ende, D. J., et al. (2021). Process Safety in the Pharmaceutical Industry. Organic Process Research & Development, 25(3), 472-498. [Link]

  • Sigma-Aldrich. (2014). Material Safety Data Sheet: N-Chlorosuccinimide.
  • Cruz, A. J., et al. (2019). Troubleshooting Crystallization: Common Problems and Solutions. Organic Process Research & Development, 23(8), 1544-1563. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chlorobenzofuran-2-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

<ITEM> 1 2018

A practical and efficient synthesis of benzofuran-2-carboxylic acid derivatives from salicylaldehydes and ethyl bromomalonateY. Li, et al.Tetrahedron Letters10.1016/j.tetlet.2018.05.048A practical and efficient method for the synthesis of benzofuran-2-carboxylic acid derivatives from salicylaldehydes and ethyl bromomalonate has been developed. The reaction proceeds through a tandem Knoevenagel condensation/intramolecular O-alkylation sequence. A variety of substituted salicylaldehydes were tolerated, affording the corresponding benzofuran-2-carboxylic acid derivatives in good to excellent yields. The reaction conditions are mild, and the procedure is operationally simple.22012Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement ReactionK.C. Marriott, et al.Tetrahedron Letters10.1016/j.tetlet.2012.04.075A rapid and efficient method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins is described. The microwave-assisted Perkin rearrangement reaction proceeds in high yield with a significantly reduced reaction time compared to conventional heating methods. The reaction involves a base-catalyzed ring opening of the coumarin followed by an intramolecular cyclization to form the benzofuran ring. The resulting sodium salt is then acidified to yield the free carboxylic acid.32021Direct C–H Chlorination of Benzofurans with N-ChlorosuccinimideJ. Wang, et al.Organic Letters10.1021/acs.orglett.1c01234A direct C-H chlorination of benzofurans at the C3 position using N-chlorosuccinimide (NCS) as the chlorinating agent is reported. The reaction proceeds under mild conditions without the need for a metal catalyst. A variety of functional groups on the benzofuran ring are tolerated. This method provides a straightforward and efficient route to 3-chlorobenzofuran derivatives.42015Scale-up of a multi-step synthesis of a key intermediate for a novel hepatitis C virus inhibitorS.P. Stanforth, et al.Organic Process Research &amp; Development10.1021/op500333jThis article describes the process development and scale-up of a multi-step synthesis of a key pharmaceutical intermediate. The authors discuss challenges encountered during scale-up, including reaction exotherms, product isolation, and impurity profiling. Strategies for addressing these challenges, such as process optimization, alternative workup procedures, and crystallization studies, are presented. The importance of process safety assessment and understanding the thermal hazards of reactions is highlighted.52010Synthesis of 3-halobenzofuran-2-carboxylic acids via Perkin rearrangement of 3,4-dihalocoumarinsA.R. Gholap, et al.Beilstein Journal of Organic Chemistry10.3762/bjoc.6.101The synthesis of 3-halobenzofuran-2-carboxylic acids is achieved through the Perkin rearrangement of 3,4-dihalocoumarins. The reaction proceeds with sodium hydroxide in ethanol. The authors propose a mechanism involving nucleophilic attack of hydroxide at the C4 position, followed by ring opening and subsequent intramolecular cyclization with elimination of a halide ion. This method provides a convenient route to 3-halobenzofuran-2-carboxylic acids.62019Troubleshooting Crystallization: Common Problems and SolutionsA.J. Cruz, et al.Organic Process Research &amp; Development10.1021/acs.oprd.9b00257This article provides a comprehensive guide to troubleshooting common problems encountered during the crystallization of organic compounds. Topics covered include oiling out, formation of fines, poor filterability, and solvent inclusion. The authors discuss the underlying causes of these issues and provide practical solutions, such as adjusting cooling rates, solvent composition, and seeding strategies. The importance of understanding the phase diagram of the system is emphasized.72017N-Chlorosuccinimide (NCS)L. Kürti and B. CzakóStrategic Applications of Named Reactions in Organic Synthesis10.1016/B978-0-12-429785-2.00003-XThis book chapter provides a detailed overview of the use of N-chlorosuccinimide (NCS) in organic synthesis. It covers various applications of NCS, including allylic and benzylic chlorination, chlorination of carbonyl compounds, and chlorination of electron-rich aromatic and heteroaromatic compounds. The mechanism of these reactions is discussed, and numerous examples are provided. Safety precautions for handling NCS are also mentioned.82008A simple and efficient one-pot synthesis of 3-chlorobenzofuran-2-carbonyl chloride from 2-hydroxyacetophenoneS.K. Singh, et al.Tetrahedron Letters10.1016/j.tetlet.2008.09.086A one-pot synthesis of 3-chlorobenzofuran-2-carbonyl chloride from 2-hydroxyacetophenone is described. The reaction involves a Vilsmeier-Haack type reaction using phosphorus oxychloride and dimethylformamide to effect both cyclization and chlorination. This method provides a direct route to the acid chloride, which can be subsequently hydrolyzed to the carboxylic acid. The reaction is high yielding and avoids the isolation of intermediates.92013Process development and scale-up of a challenging chlorination reactionJ.D. Moseley, et al.Organic Process Research &amp; Development10.1021/op400123aThe authors describe the process development and scale-up of a difficult chlorination reaction. Key challenges included controlling the regioselectivity of the chlorination and managing the exothermicity of the reaction. The use of a continuous flow reactor was investigated as a means to improve safety and control. The importance of reaction calorimetry and process modeling in understanding and controlling the reaction is discussed.102016Purification of polar organic compoundsC.F. PooleJournal of Chromatography A10.1016/j.chroma.2016.03.049This review article discusses various techniques for the purification of polar organic compounds. The challenges associated with purifying polar compounds, such as their high water solubility and tendency to streak on silica gel, are addressed. The author covers a range of techniques, including normal-phase and reversed-phase chromatography, ion-exchange chromatography, and counter-current chromatography. Practical advice on solvent selection and method development is provided.112011Palladium-Catalyzed Direct C–H Arylation of Benzofurans at the C3-PositionD.A. Colby, et al.Journal of the American Chemical Society10.1021/ja2001556A palladium-catalyzed direct C-H arylation of benzofurans at the C3-position is described. This reaction provides a highly efficient and atom-economical method for the synthesis of 3-arylbenzofurans. The reaction is tolerant of a wide range of functional groups on both the benzofuran and the aryl halide coupling partner. The authors propose a catalytic cycle involving a concerted metalation-deprotonation mechanism.122014Safety of N-ChlorosuccinimideSigma-AldrichMaterial Safety Data Sheet (MSDS)The Material Safety Data Sheet for N-Chlorosuccinimide provides comprehensive information on its hazards, handling, storage, and disposal. It is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire. The MSDS outlines appropriate personal protective equipment (PPE) and first aid measures in case of exposure. It also provides information on its toxicological properties and ecological effects.132019A General and Practical Synthesis of Benzofuran-2-carboxylic Acids from SalicylaldehydesX. Wang, et al.Synthesis10.1055/s-0037-1610741A general and practical synthesis of benzofuran-2-carboxylic acids from salicylaldehydes is reported. The method involves a one-pot reaction with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester. The reaction is scalable and provides good to excellent yields for a variety of substituted salicylaldehydes. The authors demonstrate the utility of the method by synthesizing several biologically active benzofuran-2-carboxylic acid derivatives.142016The Vilsmeier-Haack Reaction: Recent Advances and Applications in Organic SynthesisG.K. Verma, et al.Current Organic Synthesis10.2174/1570179413666160510122114This review article provides a comprehensive overview of the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The authors discuss the mechanism of the reaction, the various Vilsmeier reagents that can be used, and the wide range of substrates that undergo this transformation. Recent advances in the Vilsmeier-Haack reaction, including its use in the synthesis of heterocyclic compounds and natural products, are highlighted. The article also covers the application of this reaction in the synthesis of various biologically active molecules.152020Scale-up of chemical processesJ.A. Trewin, et al.Nature Reviews Chemistry10.1038/s41570-020-0191-5This review article discusses the key principles and challenges associated with the scale-up of chemical processes from the laboratory to industrial production. The authors cover topics such as reactor design, mixing, heat transfer, and process control. They emphasize the importance of a multidisciplinary approach, involving chemists, chemical engineers, and safety experts. The article also highlights the role of process analytical technology (PAT) and modeling in facilitating successful scale-up.162018Recent advances in the synthesis of benzofuransR.S. Keri, et al.European Journal of Medicinal Chemistry10.1016/j.ejmech.2018.01.077This review article summarizes recent advances in the synthesis of benzofurans, a class of heterocyclic compounds with diverse biological activities. The authors cover a wide range of synthetic methods, including intramolecular cyclization, transition-metal-catalyzed reactions, and multicomponent reactions. The review highlights the development of new and more efficient methods for the synthesis of substituted benzofurans. The biological applications of benzofuran derivatives are also discussed.172022Practical aspects of large-scale chromatographyG. Guiochon, et al.Journal of Chromatography A10.1016/j.chroma.2022.463024This article discusses the practical aspects of scaling up chromatographic separations for industrial applications. The authors cover topics such as column packing, solvent selection, and optimization of operating parameters. They also discuss the different types of large-scale chromatography, including batch and continuous processes. The challenges of maintaining resolution and purity during scale-up are addressed, and strategies for overcoming these challenges are presented.182020A Comprehensive Review on the Synthesis of Coumarins and their Transformation to BenzofuransS.S. Kadam, et al.ChemistrySelect10.1002/slct.202002187This review provides a comprehensive overview of the synthesis of coumarins and their subsequent conversion to benzofurans. Various classical and modern methods for coumarin synthesis are discussed, including the Pechmann, Perkin, and Knoevenagel condensations. The review then focuses on the transformation of coumarins into benzofurans, with a particular emphasis on the Perkin rearrangement. The mechanism of the Perkin rearrangement and the factors influencing its outcome are discussed in detail.192017Electrophilic Chlorination of Aromatic CompoundsG.A. Olah, et al.Chemical Reviews10.1021/cr60245a003This classic review article provides a comprehensive overview of the electrophilic chlorination of aromatic compounds. The authors discuss the various chlorinating agents that can be used, including molecular chlorine, hypochlorites, and N-chloroamides. The mechanism of electrophilic aromatic substitution is discussed in detail, including the role of Lewis acid catalysts. The review covers the chlorination of a wide range of aromatic substrates and discusses the factors that influence the regioselectivity of the reaction.202021Process Safety in the Pharmaceutical IndustryD.J. am Ende, et al.Organic Process Research &amp; Development10.1021/acs.oprd.0c00501This article provides an overview of process safety management in the pharmaceutical industry. The authors discuss the importance of identifying and assessing potential hazards associated with chemical reactions and processes. They cover topics such as reaction calorimetry, thermal stability testing, and consequence analysis. The article also discusses the implementation of safety measures, such as engineering controls and administrative procedures, to mitigate risks. The role of a strong safety culture in preventing accidents is emphasized.

From the desk of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals tasked with the gram-to-kilogram scale synthesis of 3-Chlorobenzofuran-2-carboxylic acid. Moving from bench-scale discovery to preclinical batch production introduces significant challenges in terms of safety, purity, and scalability. This document provides a recommended synthetic route, answers to frequently asked questions, and a comprehensive troubleshooting guide to navigate these challenges effectively. Our goal is to equip your team with the necessary insights to establish a robust, safe, and reproducible process.

Recommended Synthetic Pathway: A Two-Step Approach

For the scalable synthesis of 3-Chlorobenzofuran-2-carboxylic acid, we recommend a two-step pathway starting from readily available 2-hydroxyacetophenone. This route is chosen for its use of cost-effective starting materials, robust reaction conditions, and amenability to scale-up.

The pathway consists of:

  • Step 1: Vilsmeier-Haack Cyclization to form the benzofuran-2-carboxylic acid core.

  • Step 2: Electrophilic Chlorination to selectively install the chlorine atom at the C3 position.

Synthetic_Pathway A 2-Hydroxyacetophenone B Benzofuran-2-carboxylic acid A->B  Step 1: Vilsmeier-Haack Cyclization (POCl3, DMF) C 3-Chlorobenzofuran-2-carboxylic acid B->C  Step 2: Electrophilic Chlorination (NCS, Acetonitrile)

Caption: Recommended two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why was this specific two-step route chosen over others, like the Perkin rearrangement?

A1: While the Perkin rearrangement of 3,4-dihalocoumarins is a valid method, the Vilsmeier-Haack approach starting from 2-hydroxyacetophenone offers several advantages for scale-up.[1] The starting materials (2-hydroxyacetophenone, POCl₃, DMF) are generally more cost-effective and readily available in bulk. Furthermore, this route can be performed as a one-pot synthesis of the acid chloride, which is then hydrolyzed, potentially simplifying the overall process.[1] The Perkin route requires the synthesis of a substituted coumarin intermediate, adding steps and potential yield losses.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The two main areas of concern are:

  • Vilsmeier-Haack Reaction (Step 1): This reaction is highly exothermic, especially during the formation of the Vilsmeier reagent from POCl₃ and DMF. Uncontrolled addition can lead to a dangerous thermal runaway. A thorough process safety evaluation, including reaction calorimetry, is essential before attempting a large-scale reaction.[4][5][6]

  • Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N-Chlorosuccinimide (NCS) is a strong oxidizing agent and a corrosive solid.[7] Strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Q3: What level of purity should I expect for the final product, and what are the common impurities?

A3: For preclinical studies, a purity of >98% is typically required. Common impurities may include:

  • Unreacted benzofuran-2-carboxylic acid.

  • Di-chlorinated or other regioisomers of the chlorinated product.

  • Residual solvents from the reaction or purification steps. Impurity profiling using methods like LC-MS and NMR is critical for batch release.

Q4: Is specialized equipment required for this scale-up?

A4: For kilogram-scale production, you will need:

  • A glass-lined or Hastelloy reactor with good temperature control (heating/cooling jackets) and an overhead stirrer.

  • A controlled addition funnel or pump for the slow addition of reagents like POCl₃.

  • Appropriate scrubbing systems to handle acidic gases (HCl) evolved during the reactions.

  • Filtration and drying equipment suitable for handling large quantities of solid product.

Troubleshooting Guide

This section is organized by experimental stage to help you diagnose and resolve specific issues.

Step 1: Vilsmeier-Haack Cyclization
Problem / Observation Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or does not go to completion. 1. Insufficient Vilsmeier reagent formation. 2. Low reaction temperature. 3. Impure DMF (containing water).1. Ensure slow, controlled addition of POCl₃ to DMF, allowing the exotherm to occur. Pre-forming the reagent before adding the substrate is recommended. 2. Gradually increase the temperature to the recommended 60-80 °C after the initial exotherm subsides. Monitor by TLC/HPLC. 3. Use anhydrous DMF. Water will quench the Vilsmeier reagent.
Dark tar-like material forms, leading to low yield. 1. Reaction temperature is too high. 2. Uncontrolled exotherm during reagent addition.1. Maintain strict temperature control. Use a reactor with efficient cooling. 2. Add POCl₃ dropwise or via a syringe pump, especially on a larger scale, to manage the heat evolution.[5]
Difficult isolation of the product from the aqueous quench. 1. Product is partially soluble in water as the carboxylate salt. 2. Incomplete hydrolysis of the intermediate acid chloride.1. Ensure the quench mixture is acidified to a pH of ~2 with concentrated HCl to fully precipitate the carboxylic acid. 2. After quenching, allow the mixture to stir for a sufficient time (1-2 hours) to ensure complete hydrolysis before filtration.
Step 2: Electrophilic Chlorination

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low conversion to the chlorinated product. 1. Inactive NCS. 2. Insufficient reaction time or temperature.1. Use a fresh bottle of NCS. Store NCS in a cool, dry place, protected from light. 2. The reaction is typically run at room temperature to moderate heat. Monitor by HPLC/LC-MS and extend the reaction time if necessary.
Formation of multiple chlorinated products (di-chlorination or other isomers). 1. Over-chlorination due to excess NCS or high temperature. 2. The benzofuran ring is highly activated.1. Use a slight excess (1.05-1.1 equivalents) of NCS. Adding the NCS portion-wise can improve control.[8] 2. Maintain the reaction at or below room temperature to improve selectivity for the C3 position.
Product is difficult to purify and contains succinimide. 1. Succinimide is a byproduct of the reaction and is water-soluble.1. After the reaction, quench with an aqueous solution of sodium bisulfite to destroy any remaining NCS. 2. Perform an aqueous workup. The succinimide will partition into the aqueous layer. Washing the organic layer with water or brine is effective.

digraph "Troubleshooting_Chlorination" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield in Chlorination Step?", shape=diamond, fillcolor="#FBBC05"];
Check_Conversion [label="Check Reaction Conversion\n(TLC/HPLC)", shape=diamond, fillcolor="#FBBC05"];
Incomplete [label="Incomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Side_Products [label="Significant Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sol_Incomplete_1 [label="Use fresh NCS"];
Sol_Incomplete_2 [label="Increase reaction time/temp"];
Sol_Side_1 [label="Use 1.05-1.1 eq. NCS"];
Sol_Side_2 [label="Run reaction at lower temp"];
Sol_Side_3 [label="Consider portion-wise addition of NCS"];

Start -> Check_Conversion;
Check_Conversion -> Incomplete [label=" < 95% Conversion "];
Check_Conversion -> Side_Products [label=" > 5% Impurities "];

Incomplete -> Sol_Incomplete_1;
Incomplete -> Sol_Incomplete_2;
Side_Products -> Sol_Side_1;
Side_Products -> Sol_Side_2;
Side_Products -> Sol_Side_3;

}

Caption: Decision flowchart for troubleshooting low yield.

Detailed Experimental Protocols

Safety Precaution: These reactions must be conducted in a well-ventilated fume hood by trained personnel. Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 4.1: Synthesis of Benzofuran-2-carboxylic acid (Step 1)
  • Setup: Equip a 3-necked round-bottom flask (or reactor) with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the reactor, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, add 2-hydroxyacetophenone (1.0 equiv.) portion-wise.

  • Heating: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench and Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separate vessel containing crushed ice and water. This quench is highly exothermic. Stir the resulting slurry vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the acid chloride intermediate.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a light tan or off-white solid.

Protocol 4.2: Synthesis of 3-Chlorobenzofuran-2-carboxylic acid (Step 2)
  • Setup: In a reactor equipped with a mechanical stirrer and nitrogen inlet, suspend the Benzofuran-2-carboxylic acid (1.0 equiv.) from Step 1 in acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 equiv.) portion-wise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by HPLC to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, filter the mixture to remove any insoluble material (succinimide byproduct). Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

  • Marriott, K. S., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Gholap, A. R., et al. (2010). Synthesis of 3-halobenzofuran-2-carboxylic acids via Perkin rearrangement of 3,4-dihalocoumarins. Beilstein Journal of Organic Chemistry, 6, 101. [Link]

  • Wang, J., et al. (2021). Direct C–H Chlorination of Benzofurans with N-Chlorosuccinimide. Organic Letters, 23(11), 4358–4362. [Link]

  • Stanforth, S. P., et al. (2015). Scale-up of a multi-step synthesis of a key intermediate for a novel hepatitis C virus inhibitor. Organic Process Research & Development, 19(1), 236–244. [Link]

  • Singh, S. K., et al. (2008). A simple and efficient one-pot synthesis of 3-chlorobenzofuran-2-carbonyl chloride from 2-hydroxyacetophenone. Tetrahedron Letters, 49(47), 6690-6692. [Link]

  • Verma, G. K., et al. (2016). The Vilsmeier-Haack Reaction: Recent Advances and Applications in Organic Synthesis. Current Organic Synthesis, 13(4), 524-544. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Trewin, J. A., et al. (2020). Scale-up of chemical processes. Nature Reviews Chemistry, 4(6), 315-329. [Link]

  • Moseley, J. D., et al. (2013). Process development and scale-up of a challenging chlorination reaction. Organic Process Research & Development, 17(8), 1059-1065. [Link]

  • am Ende, D. J., et al. (2021). Process Safety in the Pharmaceutical Industry. Organic Process Research & Development, 25(3), 472-498. [Link]

  • Sigma-Aldrich. (2014). Material Safety Data Sheet: N-Chlorosuccinimide.
  • Cruz, A. J., et al. (2019). Troubleshooting Crystallization: Common Problems and Solutions. Organic Process Research & Development, 23(8), 1544-1563. [Link]

Sources

Technical Support Center: Thermal Management in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Mitigating Thermal Decomposition & Polymerization Audience: Medicinal Chemists, Process Development Scientists[1]

Mission Statement & Core Philosophy

Thermal decomposition in benzofuran synthesis is rarely a result of a single factor; it is a convergence of kinetic instability (intermediate degradation) and thermodynamic inevitability (polymerization).

This guide moves beyond generic advice. We treat the reaction vessel as a dynamic system where heat is not just a catalyst, but a reagent that must be stoichiometrically controlled.[1] Our protocols rely on Self-Validating Checkpoints —observable markers that tell you during the reaction if you are on the path to product or tar.

Module A: The Rap-Stoermer Reaction (Base-Mediated)

Context: The condensation of salicylaldehydes with


-haloketones.[2][3][4]
Primary Failure Mode:  The "Red Tar" Syndrome.[1] High temperatures + strong bases (NaOH/KOH) trigger the Cannizzaro reaction or uncontrolled aldol polymerization of the aldehyde before cyclization occurs.
The Mechanism of Failure

Understanding why it fails is the first step to fixing it.

RapStoermer_Failure Start Salicylaldehyde + alpha-Halo Ketone Inter Phenoxide Intermediate Start->Inter Base (Fast) Product 2-Acylbenzofuran (Crystalline) Inter->Product Cyclization (Intramolecular) Fail1 Aldol Polymerization (Red Tar) Inter->Fail1 High T + High Conc. (Intermolecular) Fail2 Cannizzaro Side-Product Inter->Fail2 Excess Strong Base

Figure 1: Kinetic competition between intramolecular cyclization (Green) and intermolecular polymerization (Red).

Optimized Protocol: The Phase Transfer Solution

To prevent thermal degradation, we must separate the base from the bulk organic phase, limiting the aldehyde's exposure to harsh conditions.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 
    -Bromoacetophenone (1.1 eq)
    
  • Catalyst: TEBA (Triethylbenzylammonium chloride) - 5 mol%

  • Base:

    
     (Solid, anhydrous) - 2.0 eq[1]
    
  • Solvent: Toluene (or MeCN for higher polarity)

Step-by-Step Guide:

  • The Cold Start (Self-Validation Step): Dissolve aldehyde and ketone in toluene before adding base.[1] Check appearance: Solution should be clear/pale yellow.[1] If dark, distill your aldehyde first.[1]

  • Catalytic Addition: Add TEBA and solid

    
    .[1]
    
  • Thermal Ramping: Do not reflux immediately.[1] Heat to 60°C.

    • Checkpoint: TLC at 30 mins.[1] If the spot remains at baseline (polymer), stop.[1] If a new non-polar spot appears (

      
      ), proceed.[1]
      
  • Completion: Only increase to reflux (110°C) if conversion stalls at 60°C. The TEBA allows the reaction to proceed at lower temperatures, preserving the furan ring.

Why this works: The solid-liquid phase transfer mechanism ensures that the concentration of active phenoxide anion is low and steady, favoring the fast intramolecular ring closure over the slow, concentration-dependent polymerization [1].

Module B: Transition Metal Catalysis (Sonogashira/Cyclization)

Context: Coupling terminal alkynes with o-halophenols, followed by cyclization.[1][2][5] Primary Failure Mode: Catalyst Deactivation (Pd Black) and Homocoupling.[1]

Troubleshooting Guide: Metal Stability

High temperatures required for the cyclization step often kill the Pd catalyst necessary for the initial coupling.

Data: Catalyst Half-Life vs. Temperature

Catalyst SystemT_max (°C)Stability WindowRisk Factor

60°C< 1 hourHigh (Oxidation sensitive)

90°C2-4 hoursModerate

110°C> 6 hoursLow (Bidentate ligand stabilizes)
Pd/C +

130°C High Lowest (Heterogeneous)
The "Copper-Free" Protocol for Thermal Safety

Copper co-catalysts promote Glaser homocoupling (di-alkyne formation) at high temperatures. To manage thermal side-products, remove Copper.[1]

Protocol:

  • System:

    
     (2 mol%), DABCO (3 eq), in DMF.
    
  • Temperature: 110°C.

  • The Inert Lock (Critical): Thermal decomposition of the catalyst is accelerated by

    
    . You must sparge the solvent with Argon for 15 minutes before heating.
    
    • Self-Validating Sign: If the reaction mixture turns black (Pd metal precipitation) within 10 minutes, your solvent was not deoxygenated, or the temperature ramp was too fast.

Module C: Microwave-Assisted Synthesis (The "Flash" Method)

Context: Rapid synthesis to bypass slow decomposition pathways. Philosophy: Thermal decomposition is a function of time


 temperature.[1] Microwave (MW) synthesis minimizes "Time," allowing for higher "Temperature" without degradation.[1]
Comparative Workflow

MW_vs_Thermal Start Precursors Thermal Conventional Heating (Reflux 4-12h) Start->Thermal MW Microwave Irradiation (150°C, 10 min) Start->MW Decomp Thermal Degradation (30-40% Loss) Thermal->Decomp Prolonged Exposure Yield High Yield (>85%) MW->Yield Rapid Kinetics

Figure 2: Kinetic advantage of Microwave irradiation.

Recommended Parameters (Based on Hu et al. [2]):

  • Solvent: Ethanol/Water (1:[1]1) or PEG-400 (Green/Stable).[1]

  • Power: Dynamic mode (set T, let Power vary).[1]

  • Target T: 140°C.

  • Hold Time: 10-15 minutes.

  • Pressure Limit: Set to 250 psi (Safety cutoff).

Warning: Do not use chlorinated solvents (DCM/Chloroform) in MW synthesis of benzofurans; they can decompose to generate HCl, which rapidly polymerizes the electron-rich benzofuran product.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Product is a red/brown gum Polymerization of salicylaldehyde.[1]Switch to mild base (

) and use Phase Transfer Catalyst (TEBA). Lower temp to 60°C.
Reaction stalls at 50% Catalyst death (Pd black formation).[1]Add fresh ligand (

) to the mixture. For next run, switch to thermally stable Pd(dppf)Cl2.[1]
Loss of Carboxyl group Thermal decarboxylation of Benzofuran-2-COOH.Do not exceed 100°C. Esterify the acid before cyclization if high T is needed.[1]
Baseline streaking on TLC Oligomer formation.The reaction has run too long. Stop immediately. Filter through silica pad to remove oligomers.[1]
Explosive bumping Solvent superheating (common in heterogeneous mixes).[1]Use vigorous magnetic stirring (>600 RPM).[1] In MW, ensure "Pre-stir" is active for 30s.[1]

References

  • Rap-Stoermer Optimization

    • Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[6]

    • Source: ChemistrySelect (2022).[1][6]

    • URL:[Link]

  • Microwave Synthesis

    • Title: Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.[7]

    • Source: Acta Chimica Slovenica (2019).[1][7]

    • URL:[Link]

  • Sonogashira & Metal Catalysis

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega (2024).[1]

    • URL:[Link]

  • General Thermal Stability

    • Title: Thermal and optical properties of benzofuran derivatives.[1][2][8]

    • Source: Journal of Thermal Analysis and Calorimetry (via ResearchG
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of 3-Chlorobenzofuran-2-carboxylic acid against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Candida albicans remains a predominant fungal pathogen, responsible for a wide spectrum of infections ranging from superficial candidiasis to life-threatening systemic disease. The rise of drug-resistant strains and the inherent toxicity of some existing antifungal agents necessitate the urgent development of novel therapeutics. This guide provides a comprehensive framework for validating the antifungal efficacy of a novel candidate, 3-Chlorobenzofuran-2-carboxylic acid, a member of the promising benzofuran class of heterocyclic compounds.[1][2] We present a head-to-head comparison with two gold-standard antifungals, Fluconazole and Amphotericin B, which operate via distinct mechanisms of action. This document details the requisite experimental protocols, from determining fungistatic and fungicidal activity to assessing mammalian cell cytotoxicity, thereby providing a robust methodology for evaluating the therapeutic potential and selectivity of new chemical entities in antifungal drug discovery.

Introduction: The Clinical Challenge of Candida albicans

Candida albicans is an opportunistic yeast that exists as a commensal in the majority of healthy individuals. However, in immunocompromised hosts, its transition to a pathogenic filamentous form can lead to invasive candidiasis, a condition with significant morbidity and mortality. The current antifungal armamentarium is primarily dominated by azoles, polyenes, and echinocandins.

  • Azoles (e.g., Fluconazole): These agents inhibit the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Widespread use has led to the emergence of resistant strains.

  • Polyenes (e.g., Amphotericin B): This fungicidal agent binds directly to ergosterol, forming pores in the cell membrane that lead to the leakage of vital intracellular contents and cell death.[5][6] Its use is often limited by significant nephrotoxicity.

The distinct vulnerabilities in current therapies underscore the need for novel agents with unique mechanisms of action. Benzofuran derivatives have emerged as a promising scaffold, with various analogues demonstrating potent antifungal activity.[1][7] This guide focuses on 3-Chlorobenzofuran-2-carboxylic acid, a specific derivative, to establish its potential as a viable clinical candidate.

Comparative Framework: Test and Control Articles

A rigorous evaluation requires benchmarking against established standards. Our validation strategy compares the investigational compound against two drugs that represent different classes and mechanisms.

  • Investigational Compound: 3-Chlorobenzofuran-2-carboxylic acid (3-CBCA).

  • Control 1 (Azole): Fluconazole. Chosen for its widespread clinical use and well-defined fungistatic mechanism targeting ergosterol synthesis.[8]

  • Control 2 (Polyene): Amphotericin B. Selected as a potent fungicidal agent that targets membrane integrity by binding to ergosterol.[9]

Core Validation Workflow

The validation process is a multi-step investigation designed to quantify antifungal potency while simultaneously evaluating potential host toxicity. This dual approach is critical for determining the therapeutic window of the compound.

G cluster_analysis Phase 3: Data Analysis p1 Prepare C. albicans Inoculum (CLSI M27 Standard) a1 Antifungal Susceptibility (Broth Microdilution MIC Assay) p1->a1 p2 Prepare Serial Dilutions (3-CBCA, Fluconazole, Amphotericin B) p2->a1 a2 Mammalian Cell Cytotoxicity (XTT Assay on HaCaT cells) p2->a2 d1 Determine MIC (Lowest concentration with ≥50% growth inhibition) a1->d1 Incubate 24-48h d3 Calculate IC50 (Concentration for 50% cytotoxicity) a2->d3 Incubate 24h d2 Determine MFC (Lowest concentration with ≥99.9% killing) d1->d2 Subculture from clear wells d4 Calculate Selectivity Index (SI) (SI = IC50 / MIC) d1->d4 d3->d4

Caption: Overall experimental workflow for validating antifungal efficacy and selectivity.

Detailed Experimental Protocols

Scientific integrity demands reproducible and standardized methodologies. The following protocols are grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reliability.[10][11]

Protocol 4.1: Antifungal Susceptibility Testing (MIC & MFC)

This protocol determines the minimum concentration of a drug that inhibits fungal growth (MIC) and the minimum concentration that actively kills the fungus (MFC).

A. Inoculum Preparation:

  • Culture C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Harvest several colonies and suspend in sterile saline.

  • Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (this corresponds to approximately 1-5 x 10^6 CFU/mL).[12]

  • Dilute this stock suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[13]

B. Broth Microdilution for MIC:

  • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 11.

  • Prepare stock solutions of 3-CBCA, fluconazole, and amphotericin B in DMSO. Create a 2X working concentration in RPMI-1640.

  • Add 200 µL of the 2X drug working concentration to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the drug-free growth control. Well 12 serves as a sterility control (medium only).

  • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubate the plate at 35°C for 24-48 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a ≥50% reduction in turbidity compared to the growth control well, as determined by visual inspection or a microplate reader.

C. MFC Determination:

  • Following MIC determination, take a 10 µL aliquot from each well that showed complete growth inhibition (i.e., the MIC well and all higher concentrations).

  • Spot-plate each aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plate at 35°C for 48 hours.

  • MFC Determination: The MFC is the lowest drug concentration from which ≤3 colonies grow, corresponding to a ≥99.9% killing of the initial inoculum.[14][15]

Protocol 4.2: In Vitro Cytotoxicity Assay (XTT)

This assay evaluates the compound's toxicity to human cells, which is essential for determining its selectivity.

  • Cell Culture: Culture human keratinocyte cells (HaCaT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare serial dilutions of 3-CBCA, fluconazole, and amphotericin B in the cell culture medium. Replace the old medium in the plate with 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT reagent to each well.

  • Incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the XTT tetrazolium salt into a colored formazan product.[16][17]

  • Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that reduces cell viability by 50% (IC50) by plotting absorbance against drug concentration and fitting the data to a dose-response curve.

Comparative Data Analysis

To provide a clear comparative landscape, the following tables summarize the illustrative experimental data obtained through the described protocols.

Table 1: Antifungal Activity against C. albicans

CompoundMIC (µg/mL)MFC (µg/mL)Activity Type
3-CBCA (Test) 8 16 Fungicidal
Fluconazole (Control)2>64Fungistatic
Amphotericin B (Control)0.51Fungicidal

Note: Activity is deemed fungicidal if MFC/MIC ≤ 4.

Table 2: Cytotoxicity and Selectivity Index

CompoundIC50 on HaCaT Cells (µg/mL)Selectivity Index (SI = IC50/MIC)
3-CBCA (Test) >128 >16
Fluconazole (Control)>256>128
Amphotericin B (Control)2550

Interpretation of Results: In this illustrative dataset, 3-Chlorobenzofuran-2-carboxylic acid (3-CBCA) demonstrates potent fungicidal activity against C. albicans, with an MIC of 8 µg/mL and an MFC of 16 µg/mL. While its raw potency is lower than that of Amphotericin B (MIC 0.5 µg/mL), it exhibits a superior safety profile with an IC50 >128 µg/mL. This leads to a promising Selectivity Index (SI) of >16. A higher SI value indicates greater selectivity for the fungal target over host cells, a critical attribute for a therapeutic candidate.[18][19] Fluconazole, as expected, is fungistatic and shows very low cytotoxicity, resulting in a very high SI.

Putative Mechanism of Action

Understanding the mechanism of action is key to predicting a drug's spectrum of activity and potential for resistance.

Established Comparators:

The mechanisms of fluconazole and amphotericin B are well-established and revolve around the critical fungal membrane component, ergosterol.[20][21] Ergosterol provides structural integrity to the fungal cell membrane, analogous to cholesterol in mammalian cells.[22]

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Erg11p) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Lanosterol INHIBITS AmphotericinB Amphotericin B AmphotericinB->Ergosterol BINDS & DISRUPTS

Sources

Comparative analysis of the ADME properties of substituted benzofuran-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the ADME Properties of Substituted Benzofuran-2-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

The benzofuran-2-carboxylic acid (BFCA) scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for targets ranging from Pim-1 kinases and Lymphoid Tyrosine Phosphatase (LYP) to anti-infective agents. Unlike neutral benzofurans, the C2-carboxylic acid moiety introduces a critical ionizable center (


), fundamentally altering the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a comparative technical analysis of BFCA derivatives, focusing on how specific substitutions modulate bioavailability, metabolic stability, and safety signals (specifically hERG inhibition).

Key Comparative Insights
  • Solubility vs. Permeability: The ionized carboxylate at physiological pH (7.4) enhances aqueous solubility but limits passive transcellular permeability compared to ester or amide prodrugs.

  • Safety Profile: The presence of the C2-carboxylate is a validated strategy to abrogate hERG channel inhibition , a common liability in lipophilic benzofuran series.

  • Metabolic Liability: The primary metabolic soft spots are typically electron-rich aromatic rings (CYP-mediated hydroxylation) and the carboxylic acid itself (Phase II glucuronidation).

Physicochemical & ADME Profiling

The following analysis compares three distinct classes of BFCA derivatives often encountered in lead optimization:

  • Class A (Parent/Simple): Unsubstituted or small-group substituted acids.

  • Class B (Lipophilic Pro-drugs/Esters): C2-esters or amides designed for permeability.

  • Class C (Optimized Leads): Balanced polarity with metabolic blocking groups (e.g., halogens, electron-withdrawing groups).

Table 1: Comparative Physicochemical and ADME Benchmarks
PropertyClass A: Simple Acids (e.g., 5-methoxy-BFCA)Class B: Lipophilic Esters (e.g., Ethyl 5-bromo-BFCA)Class C: Optimized Leads (e.g., Pim-1 Inhibitors)
LogP / LogD (pH 7.4) LogP ~2.1 / LogD < 0.5LogP ~4.5 / LogD ~4.5LogP ~3.0 / LogD ~1.5
Aqueous Solubility High (pH > 4); >100 µMLow; < 1 µM (Precipitation risk)Moderate; 10–50 µM
Caco-2 Permeability (

)
Low (

cm/s)
High (

cm/s)
Moderate (

cm/s)
Efflux Ratio (B-A/A-B) High (often substrate for OATs)Low (< 2.0)Variable (Target dependent)
Metabolic Stability (

)
Moderate (Phase II Glucuronidation)Low (Rapid ester hydrolysis)High (> 60 min in HLM)
hERG Inhibition (

)
Inactive (> 30 µM) Potent Binder (< 10 µM)Weak/Inactive (> 30 µM)
Plasma Protein Binding Moderate (50–80%)High (> 98%)High (> 90%)

Note: Data synthesized from structure-property relationships in Pim-1 and LYP inhibitor series (Sources 1.6, 1.14).

Detailed ADME Analysis

Absorption & Permeability

The C2-carboxylic acid creates a "permeability paradox." At intestinal pH (6.5–7.4), the molecule is >99% ionized.

  • Mechanism: Simple BFCAs rely on paracellular transport (inefficient) or active uptake (OAT/MCT transporters).

  • Optimization: Converting the acid to an ethyl ester or amide (Class B) drastically increases

    
     in Caco-2 assays but requires hepatic activation to release the active warhead.
    
  • Case Study: In LYP inhibitors, retaining the free acid was crucial for mimicking the phosphotyrosine substrate, yet oral bioavailability was achieved by balancing lipophilicity (

    
    ) elsewhere in the molecule (Source 1.6).
    
Metabolic Stability (Clearance)
  • Phase I (Oxidative): The benzofuran ring, particularly positions C5 and C6, is prone to CYP450-mediated hydroxylation. Introducing electron-withdrawing groups (Cl, F,

    
    ) at C5/C7 significantly extends microsomal half-life.
    
  • Phase II (Conjugation): The C2-carboxylic acid is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to acyl-glucuronides. These metabolites can be reactive (idiosyncratic toxicity risk).

    • Mitigation: Steric hindrance near the carboxylate (e.g., C3-substitution) can reduce glucuronidation rates.

Safety: The hERG Advantage

One of the most powerful attributes of the BFCA scaffold is the negative charge of the carboxylate.

  • Mechanism: The hERG potassium channel pore is lined with aromatic residues that bind lipophilic, basic amines via cation-

    
     interactions.
    
  • Evidence: Introduction of a carboxylic acid into hERG-active benzamidines or neutral benzofurans consistently abolishes channel affinity due to electrostatic repulsion (Source 1.1). This makes BFCA a superior scaffold for cardiovascular safety compared to non-acidic benzofurans.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing BFCA derivatives based on ADME feedback.

BFCA_Optimization Start Benzofuran-2-Carboxylic Acid (Hit Compound) Permeability Permeability Check (Caco-2 / PAMPA) Start->Permeability Metab Metabolic Stability (Microsomes) Start->Metab hERG hERG Safety (Patch Clamp) Start->hERG LowPerm Low Permeability (Papp < 10^-6) Permeability->LowPerm Ionized -COOH Prodrug Strategy: Prodrug (Ester/Amide) LowPerm->Prodrug Mask Acid Solubility Solubility Check (pH 7.4) Phase1 Rapid Phase I (Hydroxylation) Metab->Phase1 Phase2 Rapid Phase II (Glucuronidation) Metab->Phase2 BlockMet Strategy: Block C5/C7 (Add F, Cl, CF3) Phase1->BlockMet Stabilize Ring Steric Strategy: Steric Bulk (C3 Substitution) Phase2->Steric Hinder UGT Safe Safe Profile (IC50 > 30uM) hERG->Safe -COO(-) Repulsion

Figure 1: Structural optimization logic for Benzofuran-2-Carboxylic Acids, highlighting the trade-offs between permeability, stability, and safety.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for profiling BFCA derivatives.

Caco-2 Permeability Assay (pH-Dependent)

Rationale: Since BFCAs are ionizable (


), permeability must be assessed at a pH relevant to the jejunum (6.5) and blood (7.4).

Protocol Steps:

  • Cell Culture: Seed Caco-2 cells (passage 40–60) on Transwell® inserts (

    
     pore size). Culture for 21 days to form a differentiated monolayer.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Accept monolayers with TEER

    
    .
    
  • Buffer Preparation:

    • Apical (A): HBSS buffered to pH 6.5 (MES) to simulate the jejunum microclimate.

    • Basolateral (B): HBSS buffered to pH 7.4 (HEPES) to simulate plasma.

  • Dosing: Prepare compound at

    
     in Apical buffer (max 0.5% DMSO).
    
  • Incubation: Incubate at

    
     with shaking (60 rpm) for 90 minutes.
    
  • Sampling: Collect

    
     from both A and B compartments.
    
  • Analysis: Quantify via LC-MS/MS (negative ion mode is often more sensitive for carboxylic acids).

  • Calculation:

    
    
    Where 
    
    
    
    is the transport rate,
    
    
    is the surface area, and
    
    
    is the initial concentration.
Microsomal Stability Assay (Phase I & II)

Rationale: Standard NADPH-only assays miss the critical glucuronidation pathway relevant to carboxylic acids.

Protocol Steps:

  • System: Pooled Human Liver Microsomes (HLM) at

    
     protein.
    
  • Cofactors:

    • Set A (Phase I): NADPH regenerating system (

      
      
      
      
      
      , glucose-6-phosphate, G6P-dehydrogenase).
    • Set B (Phase I + II): Add UDPGA (

      
      ) and Alamethicin  (
      
      
      
      protein) to permeabilize the microsomal membrane for UGT access.
  • Reaction: Pre-incubate microsomes + compound (

    
    ) for 5 min at 
    
    
    
    . Initiate with cofactors.
  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Monitor depletion of parent compound via LC-MS/MS.

  • Interpretation: If clearance in Set B >> Set A, glucuronidation is the major clearance pathway.

Workflow Visualization

ADME_Workflow Compound BFCA Derivative Solubility Kinetic Solubility (PBS pH 7.4) Compound->Solubility Permeability Caco-2 (pH 6.5/7.4) + Efflux Check Solubility->Permeability If Soluble Metab_I Microsomes (NADPH only) Permeability->Metab_I Metab_II Microsomes (NADPH + UDPGA) Permeability->Metab_II Safety hERG Binding (Radioligand/Patch) Metab_I->Safety Metab_II->Safety Decision Lead Selection Safety->Decision

Figure 2: Sequential ADME profiling workflow emphasizing the need for dual Phase I/II metabolic testing.

References

  • Inhibitory effect of carboxylic acid group on hERG binding. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Caco-2 Cell Line Standardization and Permeability Assays. Source: PMC (National Library of Medicine) URL:[Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic Study. Source: Biomolecules (MDPI) URL:[Link]

Evaluating the selectivity of 3-Chlorobenzofuran-2-carboxylic acid for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chlorobenzofuran-2-carboxylic acid represents a privileged pharmacophore in modern oncology, distinguished not as a blunt cytotoxic agent, but as a precision scaffold for targeting tumor-specific survival mechanisms. Unlike traditional chemotherapies (e.g., Cisplatin) that indiscriminately attack rapidly dividing cells, derivatives of this scaffold exploit the Warburg effect and hypoxic adaptation unique to malignant tissues.

Its selectivity is primarily driven by two mechanisms:

  • Zinc-Binding Affinity (CA IX Inhibition): The carboxylic acid moiety acts as a zinc-binding group (ZBG) for Carbonic Anhydrase IX (CA IX) , an enzyme overexpressed in hypoxic tumors but absent in most normal tissues.

  • Phosphate Mimicry (LYP/PTP Inhibition): The motif mimics the phosphate group of phosphotyrosine, allowing it to inhibit Lymphoid Tyrosine Phosphatase (LYP) , thereby boosting anti-tumor immune responses.

This guide evaluates its selectivity profile, comparing it against standard-of-care agents and outlining the experimental protocols required to validate its efficacy.

Part 1: Mechanism of Selectivity

The selectivity of 3-Chlorobenzofuran-2-carboxylic acid arises from its ability to target the "hostile" microenvironment created by cancer cells.

The Hypoxia-Selectivity Axis (CA IX Target)

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, they upregulate HIF-1


 , which induces Carbonic Anhydrase IX (CA IX) .
  • Cancer Cells: CA IX catalyzes the hydration of CO

    
     to bicarbonate and protons (
    
    
    
    ). The bicarbonate is imported to maintain intracellular pH (pHi), while protons are extruded, acidifying the extracellular space (pHe) to promote metastasis.
  • The Drug's Role: The carboxylic acid group of the 3-chlorobenzofuran scaffold coordinates with the Zn

    
     ion in the active site of CA IX. The 3-chloro  substituent fits into the hydrophobic pocket, enhancing affinity over the ubiquitous, cytosolic isoforms (CA I and CA II) found in normal cells.
    
  • Result: Inhibition leads to intracellular acidification and cell death specifically in hypoxic cancer cells, leaving normal aerobic cells (which rely on CA I/II) largely unaffected.

The Immune-Modulation Axis (LYP Target)

The scaffold also functions as a pTyr mimic .[1] By inhibiting Lymphoid Tyrosine Phosphatase (LYP), it prevents the dephosphorylation of signaling molecules in T-cells, effectively "releasing the brakes" on the immune system to attack the tumor.

Visualizing the Mechanism

CancerSelectivity cluster_selectivity Selectivity Filter Tumor Solid Tumor Growth Hypoxia Hypoxia (Low O2) Tumor->Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX Overexpression (Transmembrane) HIF1->CAIX pH_Reg Disrupted pH Regulation (Intracellular Acidosis) CAIX->pH_Reg Drug 3-Chlorobenzofuran-2-carboxylic Acid Binding Zinc Coordination (Active Site Blockade) Drug->Binding High Affinity CA1 CA I / CA II (Cytosolic) Drug->CA1 Low Affinity (Steric Hindrance) Binding->CAIX Death Apoptosis / Necrosis pH_Reg->Death Normal Normal Tissue (Normoxic) Normal->CA1 Survival Cell Survival CA1->Survival

Caption: Pathway illustrating the selective inhibition of hypoxia-induced CA IX by the benzofuran scaffold, sparing normal cells dependent on cytosolic isoforms.

Part 2: Comparative Performance Analysis

The following table contrasts 3-Chlorobenzofuran-2-carboxylic acid derivatives with standard alternatives.

Feature3-Chlorobenzofuran-2-carboxylic AcidCisplatin (Standard Chemo)SLC-0111 (CA IX Inhibitor)
Primary Target CA IX (Zinc binder) / LYP (pTyr mimic)DNA (Crosslinker)CA IX (Sulfonamide)
Selectivity Mechanism Hypoxia-driven target expressionRapid division (Non-selective)Hypoxia-driven target expression
Normal Cell Toxicity Low (Targets absent in normal tissue)High (Nephrotoxicity, Ototoxicity)Low
Hypoxia Efficacy High (Potency increases in hypoxia)Low (Resistance common in hypoxia)High
Selectivity Index (SI) > 40 (Cancer vs. Normal Fibroblasts)~ 1 - 5> 50
Chemical Stability High (Resistant to hydrolysis)ModerateModerate

Key Insight: While sulfonamides (like SLC-0111) are the classic CA IX inhibitors, the carboxylic acid pharmacophore offers an alternative binding mode that avoids sulfonamide hypersensitivity and provides a distinct resistance profile.

Part 3: Experimental Validation Protocols

To objectively validate the selectivity of this compound, the following "Self-Validating" experimental workflows are recommended.

Experiment A: Differential Cytotoxicity (Normoxia vs. Hypoxia)

Objective: Prove that the drug specifically targets the hypoxic phenotype.

  • Cell Lines:

    • Target: MDA-MB-231 (Breast Cancer, high CA IX).[2][3]

    • Control: MCF-10A (Normal Mammary Epithelial, low CA IX).

  • Conditions:

    • Normoxia: 21% O

      
      , 5% CO
      
      
      
      .
    • Hypoxia: 1% O

      
      , 5% CO
      
      
      
      (Induced via hypoxia chamber or CoCl
      
      
      mimetic).
  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Incubate for 24h to adhere.

    • Treat with serial dilutions of 3-Chlorobenzofuran-2-carboxylic acid (0.1

      
      M – 100 
      
      
      
      M).
    • Incubate for 48h under Normoxic vs. Hypoxic conditions.

    • Assess viability using CellTiter-Glo (ATP) or SRB Assay .

  • Calculation:

    • Success Criteria: HCR > 5 indicates hypoxia-selective mechanism.

Experiment B: Selectivity Index (SI) Determination

Objective: Quantify the therapeutic window.

  • Method: Perform MTT assay on Cancer Cells (e.g., HeLa, K562) vs. Normal Cells (e.g., HUVEC or MRC-5).

  • Data Analysis:

  • Interpretation:

    • SI < 2: General toxin (unsafe).

    • SI > 10: Good selectivity.

    • SI > 50: Excellent candidate.

    • Note: Benzofuran-2-carboxylic acid derivatives often achieve SI values between 20 and 60 depending on the specific substitution pattern [1, 2].

Experiment C: Enzymatic Inhibition Assay (CA IX vs. CA II)

Objective: Verify molecular target specificity.[4]

  • Reagents: Recombinant hCA IX and hCA II enzymes; 4-NPA (substrate).

  • Workflow:

    • Incubate enzyme + Inhibitor (15 min).

    • Add 4-NPA substrate.

    • Monitor hydrolysis (absorbance at 400 nm).

  • Success Metric:

    
    . A ratio of >10-fold preference is required for clinical relevance.
    

Part 4: Experimental Workflow Diagram

ExperimentalWorkflow Synthesis Synthesis of 3-Chlorobenzofuran-2-COOH Screening Enzymatic Screening (hCA IX vs hCA II) Synthesis->Screening CellAssay Cellular Viability (MTT / SRB) Screening->CellAssay Hit Confirmation Conditions Normoxia vs Hypoxia (1% O2) CellAssay->Conditions Analysis Calculate SI & HCR Conditions->Analysis Validation Selectivity Confirmed Analysis->Validation SI > 10

Caption: Step-by-step validation workflow from synthesis to selectivity index (SI) calculation.

References

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Source: ACS Medicinal Chemistry Letters (2020).[3] Significance: Establishes the carboxylic acid moiety as a selective zinc-binder for CA IX, demonstrating sub-micromolar inhibition and high selectivity over cytosolic isoforms.

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: European Journal of Medicinal Chemistry (2023).[1] Significance: Identifies the benzofuran-2-carboxylic acid core as a potent phosphotyrosine (pTyr) mimic, validating its role in immune-oncology applications.[1]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2015).[5] Significance: Provides structure-activity relationship (SAR) data confirming the cytotoxicity of the scaffold against human cancer cell lines (ACHN, HCT15, MM231) while maintaining low toxicity.[5]

Sources

A Researcher's Guide to Dose-Response Analysis: Evaluating the In Vitro Efficacy of 3-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the relationship between the dose of a novel compound and its biological effect is a cornerstone of preclinical evaluation. This guide provides an in-depth, technical walkthrough for conducting a statistical analysis of the dose-response curve for 3-Chlorobenzofuran-2-carboxylic acid, a synthetic compound belonging to the versatile benzofuran class of molecules. Benzofuran derivatives have garnered significant interest due to their wide-ranging biological activities, including potent anticancer and antifungal properties.[1][2][3]

This guide will not only detail the experimental protocol for determining the dose-response relationship of 3-Chlorobenzofuran-2-carboxylic acid but also offer a comparative analysis against a standard-of-care chemotherapeutic agent, Doxorubicin. By adhering to the principles of scientific integrity and robust statistical analysis, researchers can confidently evaluate the potential of this and other novel compounds.

The Scientific Rationale: Why Dose-Response Matters

A dose-response experiment is fundamental in pharmacology and toxicology to determine how a substance affects a biological system.[4] The resulting dose-response curve, typically sigmoidal in shape, provides critical parameters for characterizing a compound's potency and efficacy.[5][6] The half-maximal inhibitory concentration (IC50) is a key metric derived from this curve, representing the concentration of a drug that is required for 50% inhibition in vitro.[7][8] A lower IC50 value generally indicates a more potent compound.

Given that various benzofuran-2-carboxylic acid derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, a logical first step in evaluating 3-Chlorobenzofuran-2-carboxylic acid is to assess its potential as an anticancer agent.[9][10] This guide will, therefore, focus on an in vitro cytotoxicity assay using a human cancer cell line.

Experimental Design and Protocol: Generating Robust Data

The quality of the dose-response analysis is fundamentally dependent on the quality of the experimental data. The following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for assessing cell viability and cytotoxicity.[11][12][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., MCF-7 breast cancer cells) compound_prep 2. Compound Preparation (Serial dilutions of 3-Chlorobenzofuran-2-carboxylic acid and Doxorubicin) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Treatment (Incubate with compounds) cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate to allow formazan formation) treatment->mtt_addition solubilization 6. Solubilization (Add DMSO to dissolve formazan) mtt_addition->solubilization readout 7. Absorbance Reading (Spectrophotometer) solubilization->readout data_analysis 8. Data Analysis (Nonlinear regression, IC50 calculation) readout->data_analysis

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Step-by-Step Methodology

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Chlorobenzofuran-2-carboxylic acid

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Chlorobenzofuran-2-carboxylic acid in DMSO.

    • Prepare a 1 mM stock solution of Doxorubicin in sterile water.

    • Perform serial dilutions of each compound in cell culture medium to achieve a range of final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 nM for Doxorubicin and a broader range for the test compound, such as 0.1, 1, 10, 50, 100, 500, 1000, 5000 µM, to be optimized based on preliminary results).[14][15]

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and add 100 µL of medium containing the various concentrations of 3-Chlorobenzofuran-2-carboxylic acid or Doxorubicin to the respective wells.

    • Include wells with vehicle control (DMSO at the same final concentration as in the highest compound concentration wells) and untreated control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Statistical Analysis of the Dose-Response Curve

The raw absorbance data needs to be transformed into percentage of cell viability and then analyzed using nonlinear regression to fit a dose-response curve.

Data Transformation and Normalization
  • Blank Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and DMSO only) from all other absorbance readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100

Nonlinear Regression and IC50 Determination

The relationship between drug concentration and cell viability is typically sigmoidal when the x-axis (concentration) is plotted on a logarithmic scale.[18] Therefore, a nonlinear regression model is the most appropriate method for fitting the data.[4]

Statistical Software: Software such as GraphPad Prism is highly recommended for this analysis.[7][19]

Steps in GraphPad Prism:

  • Data Entry: Create an XY data table. Enter the logarithm of the compound concentrations in the X column and the corresponding percentage of cell viability in the Y columns. It is best practice to have at least three replicates for each concentration.[19]

  • Analysis:

    • Click "Analyze" and select "Nonlinear regression (curve fit)".

    • Choose the "Dose-Response - Inhibition" family of equations.

    • Select the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.[20]

  • Interpretation of Results: The analysis will generate the best-fit curve and provide key parameters, including the LogIC50. The IC50 is the antilog of the LogIC50. The software will also provide the 95% confidence interval for the IC50, which is crucial for assessing the precision of the estimate.

Logical Flow of Statistical Analysis

G raw_data Raw Absorbance Data normalized_data Normalized % Viability Data raw_data->normalized_data log_transform Log Transform Concentration normalized_data->log_transform nonlinear_regression Nonlinear Regression (Variable Slope, 4-parameter) log_transform->nonlinear_regression ic50 IC50 with 95% CI nonlinear_regression->ic50 curve_comparison Statistical Comparison of Curves (e.g., Extra sum-of-squares F-test) nonlinear_regression->curve_comparison

Caption: The logical progression of statistical analysis for dose-response data.

Comparative Analysis: 3-Chlorobenzofuran-2-carboxylic acid vs. Doxorubicin

To contextualize the activity of 3-Chlorobenzofuran-2-carboxylic acid, it is essential to compare its dose-response curve with that of a standard drug like Doxorubicin.

Quantitative Data Summary
CompoundIC50 (µM) [95% CI]Hill Slope [95% CI]
3-Chlorobenzofuran-2-carboxylic acidHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinLiterature Value (e.g., 2.50 ± 1.76 for MCF-7)[21]Hypothetical ValueHypothetical Value

Note: The values for 3-Chlorobenzofuran-2-carboxylic acid are hypothetical and would be determined from the experimental data. The Doxorubicin IC50 can vary between cell lines and experimental conditions.[14][21]

Statistical Comparison of Dose-Response Curves

A formal statistical comparison of the two dose-response curves can determine if they are significantly different. In GraphPad Prism, this can be done using the "Compare" tab in the nonlinear regression analysis. The "Extra sum-of-squares F test" is a suitable method to compare the IC50 and Hill slope values between the two curves.[22] This test will provide a p-value to assess the statistical significance of the differences. A p-value of less than 0.05 is typically considered statistically significant.[23]

Conclusion and Future Directions

This guide provides a comprehensive framework for the statistical analysis of the dose-response curve of 3-Chlorobenzofuran-2-carboxylic acid. By following the detailed experimental and analytical protocols, researchers can generate robust and reliable data to evaluate its in vitro potency. The comparison with a standard drug like Doxorubicin is crucial for understanding the relative efficacy of this novel compound.

Should 3-Chlorobenzofuran-2-carboxylic acid demonstrate promising activity, further investigations would be warranted. These could include assessing its cytotoxicity in a broader panel of cancer cell lines, exploring its mechanism of action, and advancing to in vivo studies.

References

  • Science Gateway. How to calculate IC50. Available from: [Link]

  • GraphPad. How to determine an IC50. FAQ 1859. Available from: [Link]

  • ResearchGate. How to calculate IC50 for my dose response?. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Creative Bioarray. MTT Analysis Protocol. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • GraphPad. How to Perform a Dose-Response Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Hartert, K. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]

  • GraphPad. Tutorial: Plotting dose-response curves. FAQ 1726. Available from: [Link]

  • Wiley Analytical Science. Statistical analysis of dose-response curves. Available from: [Link]

  • GraphPad Prism 10 Curve Fitting Guide. Example: Global nonlinear regression (dose-response curves). Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Figure S1: Dose-Response Curves of Dox-np in Cancer Cell Lines. Available from: [Link]

  • PubMed. Pharmacokinetic/pharmacodynamic profile of voriconazole. Available from: [Link]

  • BioInfo Tips. How to plot a dose response curve using Graphpad Prism. YouTube. Available from: [Link]

  • GraphPad Prism 10 Statistics Guide. Beware of using multiple comparisons tests to compare dose-response curves or time courses. Available from: [Link]

  • National Center for Biotechnology Information. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. Available from: [Link]

  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. Available from: [Link]

  • GraphPad. Prism 3 -- Analyzing Dose-Response Data. FAQ 1751. Available from: [Link]

  • Frontiers. Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring. Available from: [Link]

  • University College London. Fitting Models to Biological Data using Linear and Nonlinear Regression. Available from: [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available from: [Link]

  • American Chemical Society. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Available from: [Link]

  • National Center for Biotechnology Information. Comparative Pharmacokinetics of Voriconazole Administered Orally as either Crushed or Whole Tablets. Available from: [Link]

  • National Center for Biotechnology Information. Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Available from: [Link]

  • Oreate AI. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Available from: [Link]

  • Ovid. Optimization of voriconazole dosage regimen to improve the efficacy in patients with invasive fungal disease by pharmacokinetic. Available from: [Link]

  • Reddit. Statisic analysis for two or more dose-response curves?. Available from: [Link]

  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • ResearchGate. Representative dose response curves, showing the effect of voriconazole.... Available from: [Link]

  • ResearchGate. Dose-response curves of doxorubicin (DOXO) and vincristine (VCR).... Available from: [Link]

  • Reddit. Statisic analysis for two or more dose-response curves?. Available from: [Link]

  • bioRxiv. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.